molecular formula C35H45N7O7 B12310142 Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH

Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH

Cat. No.: B12310142
M. Wt: 675.8 g/mol
InChI Key: UCHGVQMTIJAUOM-UHFFFAOYSA-N
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Description

Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH is a useful research compound. Its molecular formula is C35H45N7O7 and its molecular weight is 675.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N7O7/c1-3-21(2)30(41-31(44)26(36)16-23-11-13-25(43)14-12-23)33(46)39-27(18-24-19-37-20-38-24)34(47)42-15-7-10-29(42)32(45)40-28(35(48)49)17-22-8-5-4-6-9-22/h4-6,8-9,11-14,19-21,26-30,43H,3,7,10,15-18,36H2,1-2H3,(H,37,38)(H,39,46)(H,40,45)(H,41,44)(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHGVQMTIJAUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Pharmacodynamics and Receptor Binding Affinity of H-Tyr-Ile-His-Pro-Phe-OH in the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The pentapeptide H-Tyr-Ile-His-Pro-Phe-OH, corresponding to the Angiotensin II (4-8) fragment, represents a critical structural pharmacophore within the Renin-Angiotensin System (RAS). While the full-length octapeptide Angiotensin II (Ang II) is a potent non-selective agonist for both AT1 and AT2 receptors, the truncated Ang (4-8) fragment exhibits a highly divergent binding profile. This technical whitepaper provides an in-depth analysis of the Ang (4-8) sequence, detailing its lack of AT1 affinity, its low intrinsic affinity for the AT4 receptor, and its profound utility in rational drug design—specifically as the core recognition motif for engineered, highly selective AT2 receptor agonists.

Biochemical Generation of Angiotensin (4-8)

The RAS is a complex enzymatic cascade extending far beyond the classical ACE-mediated generation of Ang II. The degradation of Ang II yields several biologically active fragments. Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) is sequentially cleaved at the N-terminus by aminopeptidase A to form Ang III (2-8), and subsequently by aminopeptidase N to form Ang IV (3-8)[1]. The further proteolytic processing of Ang IV by metalloproteases such as CD13 (aminopeptidase N) removes the N-terminal Valine, generating the pentapeptide Ang (4-8) (Tyr-Ile-His-Pro-Phe)[1][2].

RAS_Pathway AngI Angiotensin I (1-10) Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu AngII Angiotensin II (1-8) Asp-Arg-Val-Tyr-Ile-His-Pro-Phe AngI->AngII ACE AngIII Angiotensin III (2-8) Arg-Val-Tyr-Ile-His-Pro-Phe AngII->AngIII Aminopeptidase A AngIV Angiotensin IV (3-8) Val-Tyr-Ile-His-Pro-Phe AngIII->AngIV Aminopeptidase N Ang4_8 Angiotensin (4-8) Tyr-Ile-His-Pro-Phe AngIV->Ang4_8 CD13 / Aminopeptidase N

Proteolytic cleavage cascade of the Renin-Angiotensin System generating the Ang (4-8) pentapeptide.

Receptor Binding Affinity Profile

The proteolytic removal of the N-terminal Asp1-Arg2-Val3 sequence fundamentally abolishes the peptide's capability to stabilize the active conformation of classical RAS G-protein coupled receptors (GPCRs).

2.1 AT1 Receptor: The N-Terminal Dependency

The AT1 receptor, a rhodopsin-like GPCR, mediates the classical vasoconstrictive, fibrotic, and hypertrophic axes of the RAS. High-affinity binding to the AT1 receptor strictly requires the N-terminal sequence, particularly the Asp1 and Arg2 residues, which form critical salt bridges within the AT1 binding pocket[3]. Consequently, Ang (4-8) demonstrates negligible binding affinity and zero agonistic activity at the AT1 receptor.

2.2 AT2 Receptor: The C-Terminal Pharmacophore & TASP Engineering

The AT2 receptor generally opposes AT1 action, mediating vasodilation and apoptosis. While monomeric Ang (4-8) possesses low standalone affinity for AT2, the Tyr-Ile-His-Pro-Phe sequence contains the essential spatial determinants for AT2 recognition[3].

To exploit this, researchers developed a Template-Assembled Synthetic Protein (TASP) designated as TA or T2-(Ang II 4-8)2[4]. By covalently linking two Ang (4-8) pentapeptides to a structural carrier molecule (T2), the local concentration and conformational presentation of the pharmacophore are optimized. This bivalent TASP construct binds exclusively to the AT2 receptor, completely inhibiting 125I-Ang II binding with an IC50 of approximately 200 nM, while showing absolutely no affinity for AT1 receptors even at high micromolar concentrations[5].

TASP_Binding Carrier T2 Carrier Molecule Ligand1 Ang II (4-8) Fragment Carrier->Ligand1 Ligand2 Ang II (4-8) Fragment Carrier->Ligand2 AT2R AT2 Receptor (Agonist Activation) Ligand1->AT2R Synergistic Binding AT1R AT1 Receptor (No Binding) Ligand1->AT1R Incompatible Sequence Ligand2->AT2R

Bivalent binding mechanism of the T2-(Ang II 4-8)2 TASP agonist exclusively to the AT2 receptor.

2.3 AT4 Receptor (IRAP): Low-Affinity Interactions

The AT4 receptor (insulin-regulated aminopeptidase) is heavily distributed in the hippocampus and is linked to spatial learning and memory[6]. The endogenous ligand for AT4 is the hexapeptide Ang IV (Kd ~ 0.24 nM)[7]. The removal of the N-terminal Valine to form Ang (4-8) results in a dramatic loss of affinity. Competitive binding studies in bovine adrenal cortex membranes demonstrate that Ang (4-8) binds to the AT4 receptor site with very low affinity, ranking far below Ang IV, Ang III, and full-length Ang II[7][8].

Quantitative Binding Data Summary

The following table synthesizes the relative binding affinities of RAS peptides to highlight the distinct profile of the Ang (4-8) sequence.

Ligand / PeptideAT1 Receptor AffinityAT2 Receptor AffinityAT4 Receptor Affinity
Angiotensin II (1-8) High (Kd ~ 1 nM)High (Kd ~ 1 nM)Low
Angiotensin IV (3-8) LowLowHigh (Kd ~ 0.24 nM)
Angiotensin (4-8) Monomer NegligibleLowLow
T2-(Ang II 4-8)2 (TASP) Negligible (IC50 > 10 µM)High (IC50 ~ 200 nM)Undetermined
Structure-Activity Relationship (SAR) & Molecular Dynamics

The Ang (4-8) sequence (Tyr-Ile-His-Pro-Phe) is a focal point for rational drug design. SAR studies reveal that the central Tyr4-Ile5 motif and the C-terminal His6-Pro7-Phe8 are indispensable for AT2 receptor agonism[3].

To enhance metabolic stability and receptor selectivity, researchers have synthesized pseudopeptides replacing the Tyr-Ile or Val-Tyr-Ile segments with gamma-turn mimetics. For instance, incorporating 1,3,5-trisubstituted benzene scaffolds into the Ang II backbone yields AT2-selective ligands with nanomolar affinity (Ki = 1.85 nM), proving that the spatial geometry of the Ang (4-8) side chains is the primary driver of AT2 receptor activation[9].

Self-Validating Experimental Protocols

To ensure rigorous validation of the Ang (4-8) pharmacophore, the following self-validating methodologies are employed. Causality is embedded in the experimental design: controls are strictly utilized to isolate specific receptor subtypes.

Protocol 1: Radioligand Displacement Assay for AT2 Affinity

Purpose: To quantify the binding affinity (IC50) of Ang (4-8) derivatives (e.g., TASP) to the AT2 receptor while confirming the absence of AT1 interaction.

  • Tissue Preparation: Isolate rat adrenal medulla membranes (rich in AT2 receptors) and rat aortic smooth muscle cells (rich in AT1 receptors). Causality: Utilizing distinct tissue models inherently validates receptor-specific binding.

  • Radioligand Incubation: Incubate the membrane preparations with 125I-Ang II (a non-selective high-affinity ligand) in a binding buffer (pH 7.4) at 37°C for 60 minutes to reach pseudo-equilibrium.

  • Competitive Displacement: Introduce the Ang (4-8) derivative in increasing concentrations (10^-10 to 10^-5 M). Crucially, add an AT1-specific antagonist (e.g., Losartan, 10 µM) to the adrenal preparation to mask any residual AT1 sites, ensuring the displacement curve strictly reflects AT2 binding[5].

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through glass-fiber filters. Wash with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using a gamma counter.

  • Data Analysis: Calculate the IC50 using non-linear regression. A valid AT2 agonist will show a sigmoidal displacement curve in the adrenal preparation but a flat line in the aortic preparation.

Protocol 2: In Vivo Functional Evaluation (Pressure-Natriuresis)

Purpose: To evaluate the physiological agonistic effect of the T2-(Ang II 4-8)2 compound on renal hemodynamics.

  • Subject Preparation: Anesthetize adult male Sprague-Dawley rats. Catheterize the jugular vein (for infusions) and the bladder (for urine collection).

  • Endogenous RAS Blockade (Critical Step): Administer an ACE inhibitor (e.g., quinapril, 10 mg/kg IV). Causality: This deprives the animal of endogenous Ang II, ensuring that any observed cardiovascular or renal effects are strictly due to the exogenous Ang (4-8) derivative[5].

  • Agonist Infusion: Infuse the T2-(Ang II 4-8)2 agonist at controlled rates (e.g., 5, 10, and 30 µg/kg/min).

  • Hemodynamic Monitoring: Measure renal perfusion pressure (RPP) and urinary sodium excretion. Because AT2 receptor activation promotes vasodilation and natriuresis (opposing AT1), a successful AT2 agonist will lower the pressure-natriuresis curve and increase cyclic GMP excretion[5].

Conclusion

While the isolated H-Tyr-Ile-His-Pro-Phe-OH pentapeptide lacks the robust binding affinity of its parent octapeptide, it acts as the "Rosetta Stone" for AT2 receptor selectivity. By understanding its structural dynamics and employing advanced synthetic strategies like TASP, researchers can harness this sequence to develop highly targeted therapeutics for cardiovascular and renal pathologies.

References
  • [4] A specific template-assembled peptidic agonist for the angiotensin II receptor subtype 2 (AT2) and its effect on inferior olivary neurones - PubMed. nih.gov. 4

  • [7] A specific binding site recognizing a fragment of angiotensin II in bovine adrenal cortex membranes - PubMed. nih.gov. 7

  • [3] A Single β-Amino Acid Substitution to Angiotensin II Confers AT2 Receptor Selectivity and Vascular Function | Hypertension. ahajournals.org. 3

  • [6] Contributions of the Brain Angiotensin IV–AT 4 Receptor Subtype System to Spatial Learning - Journal of Neuroscience. jneurosci.org. 6

  • [2] Untersuchung der proteolytischen Prozessierung von humanen Angiotensin-Peptiden Dissertation. uni-hamburg.de. 2

  • [1] Characterization of novel human respiratory viruses. uva.nl. 1

  • [5] The subtype 2 of angiotensin II receptors and pressure-natriuresis in adult rat kidneys - PMC. nih.gov. 5

  • [8] Contributions of the Brain Angiotensin IV–AT4 Receptor Subtype System to Spatial Learning - Journal of Neuroscience. jneurosci.org. 8

  • [9] Angiotensin II pseudopeptides containing 1,3,5-trisubstituted benzene scaffolds with high AT2 receptor affinity - PubMed. nih.gov. 9

Sources

Biological Activity and Functions of the Angiotensin (4-8) Pentapeptide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, the Renin-Angiotensin System (RAS) was viewed through a narrow lens, with Angiotensin II (Ang II) considered the sole biologically active effector. Shorter C-terminal and N-terminal fragments were dismissed as inactive degradation byproducts. However, advanced fluorometric and mass spectrometry techniques have forced a paradigm shift. The Angiotensin (4-8) pentapeptide—sequence Tyr-Ile-His-Pro-Phe —is now recognized as a distinct, biologically active molecule. This whitepaper provides an in-depth mechanistic analysis of Ang (4-8), detailing its biogenesis, receptor pharmacology, physiological functions, and the rigorous self-validating methodologies required to study it in the laboratory.

Biogenesis and Metabolic Pathways

Ang (4-8) is generated through the sequential or direct proteolytic cleavage of larger angiotensin precursors. While the classical pathway involves the step-wise degradation of Ang II (1-8) to Ang III (2-8) via Aminopeptidase A (APA), and subsequently to Ang IV (3-8) via Aminopeptidase N (APN), recent proteomic profiling of human blood plasma reveals that Ang (4-8) can also be generated directly by plasma proteases bypassing intermediate steps[1]. Furthermore, recombinant Angiotensin-Converting Enzyme 1 (ACE-1) has been shown to hydrolyze larger precursor fragments (such as Ang 2-10 and Ang 4-10) directly into their corresponding octapeptide and pentapeptide forms, including Ang (4-8)[1].

RAS_Pathway AngI Angiotensin I (1-10) Enzyme1 ACE-1 AngI->Enzyme1 AngII Angiotensin II (1-8) Ang4_8 Angiotensin (4-8) (Tyr-Ile-His-Pro-Phe) AngII->Ang4_8 Direct Cleavage (Plasma Proteases) Enzyme2 Aminopeptidase A AngII->Enzyme2 AngIII Angiotensin III (2-8) Enzyme3 Aminopeptidase N AngIII->Enzyme3 AngIV Angiotensin IV (3-8) AngIV->Ang4_8 APN Cleavage Enzyme1->AngII Enzyme2->AngIII Enzyme3->AngIV

Fig 1: Proteolytic biogenesis of Ang (4-8) via classical and direct enzymatic pathways.

Receptor Pharmacology and Signaling Mechanisms

AT1 Receptor Activation and ANP Suppression

Despite its truncated structure, Ang (4-8) retains the ability to bind and activate the Angiotensin II Type 1 Receptor (AT1R). In isolated perfused rat atria, Ang (4-8) effectively suppresses high stretch-induced Atrial Natriuretic Peptide (ANP) secretion[2]. This suppression is driven by a classical Gq-coupled GPCR signaling cascade. Activation of AT1R by Ang (4-8) stimulates Phospholipase C (PLC), leading to the generation of Inositol triphosphate (IP3) and Diacylglycerol (DAG). The subsequent release of intracellular calcium and activation of Protein Kinase C (PKC) directly inhibits the exocytosis of ANP granules[2].

Signaling Ligand Ang (4-8) Receptor AT1 Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Ca Intracellular Ca2+ IP3->Ca Releases PKC Protein Kinase C DAG->PKC Co-activates Ca->PKC ANP Suppression of ANP Secretion PKC->ANP Phosphorylates

Fig 2: AT1R-mediated signaling cascade of Ang (4-8) leading to ANP suppression.

Interaction with Cystinyl Aminopeptidase (AT4 Receptor)

The AT4 receptor is fundamentally distinct from AT1R/AT2R and has been identified as the transmembrane enzyme cystinyl aminopeptidase (also known as insulin-regulated aminopeptidase, IRAP). While Ang IV is the primary endogenous ligand for this receptor, Ang (4-8) acts as a competitive inhibitor of the enzyme's catalytic activity[3]. Interestingly, in specific in vitro assays, Ang (4-8) displays a marked preference for enzyme inhibition over high-affinity receptor binding, suggesting its role may be to modulate the local degradation rates of other peptides within the tissue microenvironment rather than acting as a primary AT4 agonist[3].

Physiological Functions and Biological Activity

The physiological relevance of Ang (4-8) diverges significantly from its parent peptide, Ang II, particularly regarding central nervous system (CNS) effects and hemodynamic potency.

  • Hemodynamics and Pressor Activity: Ang (4-8) possesses intrinsic pressor activity, capable of increasing mean arterial blood pressure. However, its potency is vastly reduced compared to Ang II; a 10 µM concentration of Ang (4-8) is required to elicit a pressor response equivalent to 1 nM of Ang II[2].

  • Endocrine Regulation: In normotensive states, Ang (4-8) functions as a negative regulator of ANP secretion, acting as a fine-tuning mechanism for volume and sodium homeostasis[2].

  • Central Nervous System Divergence: Unlike Ang II and Ang III, which potently induce arginine vasopressin (AVP) release and stimulate drinking behavior when microinjected into the hypothalamic paraventricular nucleus (PVN), Ang (4-8) fails to induce these responses[4]. This critical structural-activity relationship demonstrates that the N-terminal Arginine (position 2) is strictly required to elicit dipsogenic and AVP responses in the PVN[4].

Quantitative Data Summary

The following table synthesizes the comparative biological metrics of the primary RAS effector peptides against Ang (4-8).

PeptideSequencePrimary Receptor TargetApprox. Human Plasma Conc.Pressor Potency (vs Ang II)Effect on ANP Secretion
Angiotensin II (1-8) Asp-Arg-Val-Tyr-Ile-His-Pro-PheAT1R, AT2R~10-20 fmol/mL100% (Baseline)Suppresses (High Potency)
Angiotensin III (2-8) Arg-Val-Tyr-Ile-His-Pro-PheAT1R, AT2R~10 fmol/mL~30-40%Suppresses
Angiotensin IV (3-8) Val-Tyr-Ile-His-Pro-PheAT4R (IRAP)~5-10 fmol/mLMinimalNo direct suppression
Angiotensin (4-8) Tyr-Ile-His-Pro-PheAT1R, AT4R (Inhibitor)39 ± 5 fmol/mL~0.01% (Requires 10 µM)Suppresses (High Potency)

Data aggregated from normotensive human plasma baseline studies[2][5][6].

Experimental Protocols: Self-Validating Methodologies

To accurately study Ang (4-8), researchers must overcome the rapid lability of endogenous peptides and the risk of non-specific receptor activation. The following protocols are designed as self-validating systems.

Protocol A: Isolation and Fluorometric Quantification of Ang (4-8) from Plasma

Objective: To accurately quantify endogenous Ang (4-8) without artifactual ex vivo generation.

Causality & Validation: Endogenous angiotensin peptides are highly labile. Without immediate enzymatic blockade, circulating aminopeptidases (APA, APN) will artificially elevate Ang (4-8) levels ex vivo by cleaving larger precursors. The inclusion of amastatin and phenanthroline halts this degradation cascade[7]. Furthermore, standard C18 Sep-Pak cartridges contain hydrophobic impurities that co-elute with target peptides, causing baseline noise. Pre-washing with tetrahydrofuran (THF) and hexane eliminates this interference, validating the specificity of the subsequent fluorometric signal[8].

Step-by-Step Methodology:

  • Blood Collection: Draw blood into chilled tubes containing a specific protease inhibitor cocktail: EDTA (chelates zinc to inhibit ACE), Amastatin (0.1 µmol/mL; inhibits APA/APN), and Phenanthroline (0.5 µmol/mL; broad-spectrum metallopeptidase inhibitor)[7]. Centrifuge immediately at 4°C to separate plasma.

  • Solid-Phase Extraction (SPE): Prepare a C18 Sep-Pak cartridge by washing sequentially with 5 mL tetrahydrofuran, 5 mL hexane, 5 mL methanol, and 10 mL distilled water[8].

  • Sample Loading: Load the plasma sample onto the pre-washed Sep-Pak. Wash with 10 mL of 0.1% trifluoroacetic acid (TFA) to remove unbound proteins. Elute peptides with 3 mL of 80% methanol/0.1% TFA.

  • Derivatization: Evaporate the eluate to dryness. Reconstitute and react the sample with naphthalene-2,3-dialdehyde (NDA) in the presence of cyanide. NDA reacts specifically with primary amines to form highly fluorescent 1-cyanobenz[f]isoindole (CBI) derivatives, allowing for femtomole-level detection[5].

  • HPLC Analysis: Inject the derivatized sample into a reverse-phase HPLC system using a gradient elution of acetonitrile in a phosphate buffer. Quantify the Ang (4-8) peak against a known standard curve.

Workflow Step1 1. Plasma Collection (EDTA + Amastatin + Phenanthroline) Step2 2. Solid-Phase Extraction (C18 Sep-Pak pre-washed with THF/Hexane) Step1->Step2 Prevents ex vivo degradation Step3 3. Derivatization (Naphthalene-2,3-dialdehyde) Step2->Step3 Removes hydrophobic impurities Step4 4. HPLC Separation (Gradient Elution) Step3->Step4 Tags primary amines Step5 5. Fluorometric Quantification (fmol/mL) Step4->Step5 Isolates Ang (4-8) peak

Fig 3: Validated workflow for the isolation and quantification of Ang (4-8) from plasma.

Protocol B: Functional Assay for ANP Secretion in Isolated Perfused Rat Atria

Objective: To evaluate the direct effect of Ang (4-8) on atrial endocrine function.

Causality & Validation: The isolated beating atria model is selected to decouple direct atrial responses from systemic hemodynamic feedback loops (e.g., changes in vascular resistance or renal volume regulation). To validate that the observed ANP suppression is a direct, receptor-mediated event rather than a non-specific artifact of peptide degradation, the system is pre-treated with Losartan (a specific AT1R antagonist). If Ang (4-8) fails to suppress ANP in the presence of Losartan, the protocol self-validates the AT1R-dependent causality of the pentapeptide[2].

Step-by-Step Methodology:

  • Tissue Preparation: Rapidly excise the heart from a euthanized rat. Isolate the left atrium and mount it in a temperature-controlled (37°C) organ bath containing oxygenated HEPES buffer.

  • Pacing and Stretch Induction: Pace the atrium electrically (e.g., 1.5 Hz). Insert a small balloon catheter into the atrial cavity. Increase the balloon volume to induce "high stretch," mimicking volume overload. This acts as the positive control to establish a high baseline of ANP secretion[2].

  • Peptide Perfusion: Perfuse the organ bath with Ang (4-8) at concentrations ranging from 0.01 to 1 µM. Collect the perfusate effluent at 10-minute intervals.

  • Validation Control: In a parallel experimental arm, pre-treat the atrium with 1 µM Losartan for 15 minutes prior to Ang (4-8) perfusion.

  • Quantification: Measure ANP concentrations in the collected effluent using a specific Radioimmunoassay (RIA) or ELISA. Compare the stretch-induced baseline against the Ang (4-8) treated groups to calculate the percentage of suppression.

References

  • Qadri F, Wolf A, Waldmann T, Rascher W, Unger T. (1998). Sensitivity of hypothalamic paraventricular nucleus to C- and N-terminal angiotensin fragments: vasopressin release and drinking. PubMed.
  • The Korean Journal of Physiology & Pharmacology. (2017). Comparative effects of angiotensin II and angiotensin-(4-8)
  • Bioscience, Biotechnology, and Biochemistry. Determination of Endogenous Peptides with in Vitro ACE Inhibitory Activity in Normotensive Human Plasma by the Fluorometric HPLC Method.
  • PubMed. Measurement of immunoreactive angiotensin peptides in rat tissues: some pitfalls in angiotensin II analysis.
  • Ovid.
  • Hildebrand D, Merkel P, Eggers LF, Schlüter H. (2013). Proteolytic Processing of Angiotensin-I in Human Blood Plasma. PLOS One.
  • Hilgers KF, et al. Angiotensinases Restrict Locally Generated Angiotensin II to the Blood Vessel Wall.
  • PubMed. Biological activities of angiotensin II-(1-6)-hexapeptide and angiotensin II-(1-7)-heptapeptide in man.

Sources

Physiological Role of Angiotensin I/II (4-8) in Memory and Learning: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Brain Renin-Angiotensin System (RAS) extends far beyond its classical role in cardiovascular and fluid homeostasis. Recent neuropharmacological advances have illuminated a non-classical cognitive axis driven by Angiotensin IV (Ang 3-8) and its downstream pentapeptide metabolite, Angiotensin (4-8) [Tyr-Ile-His-Pro-Phe]. While Ang IV is widely recognized for its potent memory-enhancing properties via the inhibition of Insulin-Regulated Aminopeptidase (IRAP), emerging evidence demonstrates that Ang (4-8) retains significant biological activity. This whitepaper synthesizes the metabolic fate, receptor pharmacology, and self-validating experimental methodologies required to investigate the role of Ang (4-8) in synaptic plasticity and memory consolidation.

Biosynthetic Cascade and Metabolic Fate

The generation of Ang (4-8) is the result of a highly regulated, sequential proteolytic cascade within the central nervous system. Angiotensin II (Ang 1-8) is initially cleaved at its N-terminus by Aminopeptidase A (APA) to form Angiotensin III (Ang 2-8). Subsequent cleavage by Aminopeptidase N (APN) yields the hexapeptide Angiotensin IV (Ang 3-8). Finally, Alanyl Aminopeptidase (AlaAP, EC 3.4.11.2) hydrolyzes the N-terminal valine of Ang IV to generate the pentapeptide Angiotensin (4-8) (1)[1].

G AngII Angiotensin II (1-8) APA Aminopeptidase A AngII->APA AngIII Angiotensin III (2-8) APN Aminopeptidase N AngIII->APN AngIV Angiotensin IV (3-8) AlaAP Alanyl Aminopeptidase AngIV->AlaAP Ang48 Angiotensin (4-8) APA->AngIII Cleaves Asp1 APN->AngIV Cleaves Arg2 AlaAP->Ang48 Cleaves Val3

Enzymatic cascade generating Angiotensin (4-8) from Angiotensin II in the brain RAS.

Receptor Pharmacology & Mechanistic Pathways

The cognitive effects of the Ang IV/Ang (4-8) axis are primarily mediated through dual-receptor interactions:

A. IRAP Inhibition (The AT4 Receptor Axis) The AT4 receptor has been identified as Insulin-Regulated Aminopeptidase (IRAP, or cystinyl aminopeptidase, EC 3.4.11.3) (2)[2]. IRAP is highly expressed in memory-associated brain regions (e.g., hippocampus, neocortex) and is responsible for degrading memory-facilitating neuropeptides such as vasopressin and oxytocin. Ang (4-8) binds to the catalytic site of IRAP, acting as a competitive inhibitor. Although its inhibitory potency is lower than that of its precursor Ang IV, Ang (4-8) effectively prevents the cleavage of these neuropeptides, extending their half-life and promoting memory consolidation (3)[3]. Furthermore, IRAP inhibition by these peptides facilitates the translocation of the glucose transporter GLUT4 to the neuronal membrane, increasing localized glucose uptake to fuel synaptic plasticity (4)[4].

B. AT1 Receptor Modulation Beyond IRAP, Ang (4-8) demonstrates functional agonism at the classical Angiotensin Type 1 Receptor (AT1R). Experimental models using isolated tissues have shown that Ang (4-8) suppresses high stretch-induced Atrial Natriuretic Peptide (ANP) secretion through the AT1R, triggering the Phospholipase C (PLC) / Inositol Triphosphate (IP3) / Protein Kinase C (PKC) intracellular signaling cascade (5)[5]. In the brain, controlled AT1R activation modulates neurotransmitter release and long-term potentiation (LTP).

Pathway Ang48 Angiotensin (4-8) IRAP IRAP (AT4 Receptor) Ang48->IRAP Competitive Inhibition AT1R AT1 Receptor Ang48->AT1R Agonism Neuropeptides Vasopressin/Oxytocin Accumulation IRAP->Neuropeptides Prevents Cleavage GLUT4 GLUT4 Translocation (Glucose Uptake) IRAP->GLUT4 Vesicle Fusion PLC PLC/IP3/PKC Cascade AT1R->PLC Gq Signaling Memory Memory Consolidation Neuropeptides->Memory GLUT4->Memory PLC->Memory Modulates

Mechanistic signaling pathways of Angiotensin (4-8) driving memory consolidation.

Experimental Methodologies (Self-Validating Protocols)

To rigorously investigate the physiological role of Ang (4-8), researchers must overcome the challenges of trace endogenous concentrations and rapid peptide degradation. The following protocols integrate causality and internal validation.

Protocol 1: Ultrasensitive Quantification of Brain Ang (4-8) via CE-timsTOF MS

Causality: Brain RAS peptides exist at extreme trace levels (2–15 fmol/g). Traditional LC-MS lacks the sensitivity required for micro-punched brain nuclei. Capillary Electrophoresis (CE) coupled with trapped ion mobility spectrometry (timsTOF) enables attomole to zeptomole detection limits, essential for mapping Ang (4-8) in the hippocampus (6)[6]. Step-by-Step Workflow:

  • Tissue Micro-sampling & Quenching: Isolate hippocampal punches rapidly. Immediately homogenize in acidified methanol (0.1% formic acid). Validation: Acidification instantly denatures endogenous aminopeptidases, preventing artificial ex vivo degradation of Ang IV into Ang (4-8).

  • Internal Standardization: Spike the homogenate with stable-isotope-labeled (SIL) Ang (4-8)[e.g., 13 C/ 15 N-labeled Proline]. Validation: SIL standards correct for matrix effects and extraction losses, ensuring absolute quantification.

  • Solid-Phase Extraction (SPE): Centrifuge at 14,000 x g. Pass the supernatant through a C18 ZipTip. Elute with 80% acetonitrile.

  • CE-MS Analysis: Inject the eluate via large-volume sample stacking into the CE capillary. Apply voltage (e.g., 30 kV) for electrophoretic separation. Detect using a timsTOF mass spectrometer in Parallel Reaction Monitoring (PRM) mode targeting the specific m/z of Ang (4-8).

Protocol 2: IRAP Catalytic Inhibition Assay (Fluorogenic)

Causality: To confirm Ang (4-8) acts as a competitive inhibitor of IRAP, a kinetic assay measuring the cleavage of a synthetic fluorogenic substrate is required. Step-by-Step Workflow:

  • Enzyme Preparation: Isolate membrane fractions from CHO-K1 cells stably expressing recombinant human IRAP.

  • Reaction Setup: In a 96-well black microplate, combine 50 mM Tris-HCl buffer (pH 7.4), 10 μ M L-leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate, and varying concentrations of Ang (4-8) ( 10−9 to 10−4 M).

  • Internal Control: Include a well with 1 μ M Divalinal-Ang IV as a positive control for complete IRAP inhibition. Validation: This ensures the observed fluorescence baseline is strictly due to specific IRAP activity.

  • Kinetic Measurement: Initiate the reaction by adding the IRAP membrane fraction. Measure fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 30 minutes at 37°C. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Quantitative Data Summaries

Table 1: Competitive Inhibition Potency ( pKi​ ) of RAS Peptides against IRAP | Peptide | Sequence | Target Receptor | IRAP Inhibition ( pKi​ ) | Primary Physiological Role | | :--- | :--- | :--- | :--- | :--- | | Angiotensin IV | Val-Tyr-Ile-His-Pro-Phe | IRAP (AT4), AT1R | 7.8 - 8.2 | Memory facilitation, glucose uptake | | Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Phe | AT2R, AT1R, IRAP | 7.1 - 7.5 | Blood pressure, cell proliferation | | Divalinal-Ang IV | (Synthetic analog) | IRAP (AT4) | 7.0 - 7.4 | Experimental IRAP antagonist | | Angiotensin (4-8) | Tyr-Ile-His-Pro-Phe | IRAP (AT4), AT1R | 5.5 - 6.0 | Memory modulation, ANP suppression | | Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | AT1R, AT2R | < 5.0 | Vasoconstriction, aldosterone release | (Data synthesized from competitive binding assays in CHO-K1 cell membranes)

Table 2: Endogenous Concentration of Ang Peptides in Brain Tissue (CE-MS)

Peptide Fragment Brain Region Concentration Range (fmol/g wet tissue) Detection Limit (zmol)
Angiotensin II Paraventricular Nucleus 10.5 - 14.2 ~300
Angiotensin III Paraventricular Nucleus 8.1 - 11.4 ~300
Angiotensin IV Hippocampus 4.5 - 7.8 ~300
Angiotensin (4-8) Hippocampus 1.2 - 3.5 ~300

(Data derived from microanalytical CE-nano-ESI-HRMS assays)

Implications for Drug Development

The structural elucidation of the Ang IV / Ang (4-8) axis provides a critical blueprint for neuropharmacology. The N-terminal residues of these peptides are essential for docking into the catalytic site of IRAP. Because endogenous Ang (4-8) is rapidly degraded by local peptidases, pharmaceutical efforts are focused on synthesizing metabolically stable peptidomimetics. By replacing the labile peptide bonds with structurally rigid moieties (e.g., styrene double bonds or macrocyclic constraints), drug development professionals can engineer highly selective, long-acting IRAP inhibitors. These compounds represent a promising therapeutic frontier for Alzheimer's disease, dementia, and age-related cognitive decline, bypassing the cardiovascular side effects associated with classical AT1R modulation.

Sources

Structural conformation and folding of H-Tyr-Ile-His-Pro-Phe-OH peptide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Conformation and Folding of H-Tyr-Ile-His-Pro-Phe-OH

Abstract

This technical guide provides a comprehensive analysis of the structural conformation and folding of the pentapeptide H-Tyr-Ile-His-Pro-Phe-OH. While this specific sequence may not be extensively characterized in existing literature, this document synthesizes fundamental principles of peptide chemistry and structural biology to offer a predictive and methodological framework for its study. We delve into the unique influence of each constituent amino acid, particularly the conformationally restrictive proline and the interactive aromatic residues, to hypothesize the peptide's structural ensemble. This guide details a multi-pronged approach for empirical and computational investigation, combining high-resolution spectroscopic techniques and molecular dynamics simulations. The methodologies are presented with an emphasis on the causal logic behind experimental choices, ensuring a self-validating system of inquiry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize novel or unstudied peptide sequences.

Introduction: Deconstructing the Primary Sequence

The primary structure of a peptide is the foundational determinant of its three-dimensional conformation and, consequently, its biological function. The peptide , with the sequence H-Tyr-Ile-His-Pro-Phe-OH, is a pentapeptide with a free N-terminal amine group on Tyrosine (Tyr) and a free C-terminal carboxyl group on Phenylalanine (Phe). Its molecular properties are dictated by the collective physicochemical characteristics of its constituent amino acids.

The sequence comprises a unique combination of residues: two aromatic (Tyr, Phe), one heterocyclic aromatic with a titratable side chain (His), a conformationally rigid imino acid (Pro), and a bulky aliphatic amino acid (Ile). This composition suggests a propensity for a well-defined, yet potentially flexible, structure driven by a complex interplay of hydrophobic, aromatic, and hydrogen-bonding interactions. Understanding these individual components is the first step in predicting the peptide's folding behavior.

Physicochemical Properties of Constituent Amino Acids

A summary of the key properties of the amino acids in H-Tyr-Ile-His-Pro-Phe-OH is presented below. These properties are crucial for predicting the peptide's behavior in different environments and its potential for intramolecular and intermolecular interactions.

Amino Acid3-Letter Code1-Letter CodeSide Chain ClassificationKey Characteristics
TyrosineTyrYAromatic, PolarContains a phenol group capable of hydrogen bonding; can participate in π-π stacking.
IsoleucineIleIAliphatic, NonpolarBulky, hydrophobic side chain; contributes to hydrophobic collapse in aqueous solution.
HistidineHisHAromatic, Positively Charged (at pH < 6)Imidazole side chain can act as a hydrogen bond donor/acceptor and a metal ligand; its charge state is pH-dependent.
ProlineProPImino Acid, NonpolarSide chain forms a cyclic structure with the backbone amine, restricting the phi (φ) dihedral angle and promoting turns.[1]
PhenylalaninePheFAromatic, NonpolarHydrophobic side chain; participates in π-π stacking and hydrophobic interactions.

The Conformational Influence of Key Residues

The specific arrangement of amino acids in H-Tyr-Ile-His-Pro-Phe-OH suggests several key structural determinants.

The Role of Proline: A Structural Fulcrum

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which is covalently bonded to the backbone nitrogen.[2] This has profound consequences for the peptide's conformation:

  • Restricted Backbone Torsion: The proline ring restricts the φ angle to approximately -60°, significantly limiting the conformational freedom of the backbone at this position.

  • Cis-Trans Isomerization: The peptide bond preceding proline (His-Pro in this case) has a relatively low energy barrier to isomerization between the cis and trans conformations.[3] While most peptide bonds strongly favor the trans state, the X-Pro bond can have a significant population of the cis isomer, which introduces a sharp kink in the peptide backbone.[2] This isomerization is often a rate-limiting step in protein folding.[3]

  • Induction of Turns: Due to its rigid structure, proline is frequently found in β-turns, which are critical elements of protein and peptide tertiary structure.

Aromatic and Hydrophobic Interactions

The peptide contains three aromatic residues (Tyr, His, Phe) that can engage in several types of non-covalent interactions:

  • π-π Stacking: The aromatic rings of Tyr, His, and Phe can stack on top of each other, a stabilizing interaction that can significantly influence the peptide's folded state.[4] The relative orientation of these rings will dictate the geometry of the folded peptide.

  • Cation-π Interactions: If the histidine residue is protonated (at pH below its pKa of ~6.0), its positively charged imidazole ring can interact favorably with the electron-rich faces of the tyrosine and phenylalanine rings.[4]

  • Hydrogen Bonding: The hydroxyl group of tyrosine can act as a hydrogen bond donor or acceptor.[5] Furthermore, the imidazole ring of histidine has both a donor and an acceptor nitrogen, allowing it to form hydrogen bonds that can be modulated by pH.[5][6]

  • Hydrophobic Collapse: In an aqueous environment, the hydrophobic side chains of Isoleucine and Phenylalanine, and to a lesser extent Tyrosine and Proline, will tend to be shielded from the solvent, driving the peptide to adopt a more compact conformation.

A Multidisciplinary Approach to Conformational Analysis

A comprehensive understanding of the structural conformation and folding of H-Tyr-Ile-His-Pro-Phe-OH requires a combination of experimental and computational techniques. The following sections outline a robust workflow for this purpose.

Experimental Workflow for Structural Characterization

The experimental investigation should focus on techniques that can provide information about the peptide's secondary and tertiary structure in solution.

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.

Step-by-Step Methodology:

  • Sample Preparation: Synthesize and purify the peptide using standard solid-phase peptide synthesis and HPLC. Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O mixture or a buffer at a specific pH) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and solubility and to identify the resonances of the different amino acid protons.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid's spin system. This allows for the sequential assignment of backbone and side-chain resonances.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the 3D structure. It identifies protons that are close in space (< 5 Å), regardless of their position in the primary sequence. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons.

  • Structure Calculation: The distance restraints derived from the NOESY spectrum, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.

Causality and Self-Validation: The combination of through-bond (TOCSY) and through-space (NOESY) correlations provides a self-validating system. The sequential assignments from TOCSY and short-range NOEs (i, i+1) must be consistent, and the final calculated structure must not violate any of the experimentally observed NOEs.

NMR_Workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Peptide_Synthesis Peptide Synthesis & HPLC Dissolution Dissolution in NMR Buffer Peptide_Synthesis->Dissolution NMR_1D 1D ¹H NMR Dissolution->NMR_1D NMR_2D_TOCSY 2D TOCSY NMR_1D->NMR_2D_TOCSY NMR_2D_NOESY 2D NOESY NMR_2D_TOCSY->NMR_2D_NOESY Assignment Resonance Assignment NMR_2D_NOESY->Assignment Restraints NOE-based Distance Restraints Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble

Caption: Experimental workflow for NMR-based peptide structure determination.

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of a peptide.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 10-100 µM) in a non-absorbing buffer (e.g., phosphate buffer).

  • Data Acquisition: Record the CD spectrum in the far-UV region (190-250 nm) using a spectropolarimeter.

  • Data Analysis: The shape and magnitude of the CD spectrum are indicative of the type and amount of secondary structure. A strong negative band around 200 nm is characteristic of a random coil, while characteristic minima at ~208 and ~222 nm would indicate an α-helical structure, and a minimum around 218 nm would suggest a β-sheet.

  • Variable Temperature/pH Studies: Repeat the measurements at different temperatures or pH values to assess the stability of the peptide's conformation and to probe the effect of protonating the histidine residue.

Causality and Self-Validation: While CD does not provide atomic-resolution information, its results should be consistent with the more detailed NMR structure. For example, if NMR reveals a significant population of β-turns, the CD spectrum should deviate from that of a pure random coil.

Computational Workflow for Conformational Sampling

Molecular dynamics (MD) simulations complement experimental data by providing a dynamic view of the peptide's conformational landscape.

Step-by-Step Methodology:

  • System Setup: Build an initial model of the peptide in a linear or idealized conformation. Place the peptide in a simulation box of explicit solvent (e.g., water) and add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the target temperature and then run a short simulation under constant pressure and temperature (NPT ensemble) to allow the solvent to equilibrate around the peptide.

  • Production Run: Run a long simulation (microseconds or longer) under constant volume and temperature (NVT ensemble) or constant pressure and temperature (NPT ensemble) to sample the conformational space of the peptide.

  • Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, measure inter-atomic distances and dihedral angles, calculate solvent accessible surface area, and identify persistent hydrogen bonds. Advanced techniques like Gaussian accelerated molecular dynamics can be employed to enhance the sampling of rare events like proline's cis-trans isomerization.[2]

Causality and Self-Validation: The results of the MD simulation can be validated by comparing them to experimental data. For example, the average inter-proton distances calculated from the simulation should be consistent with the NOEs observed in the NMR experiment. Similarly, the secondary structure content observed in the simulation should match the CD data.

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Build Build Initial Structure Solvate Solvation & Ionization Build->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT/NPT) Minimize->Equilibrate Production Production Run (µs) Equilibrate->Production Trajectory Trajectory Analysis Production->Trajectory Clustering Conformational Clustering Trajectory->Clustering Comparison Comparison with Experimental Data Clustering->Comparison

Caption: Computational workflow for molecular dynamics (MD) simulations.

Predicted Structural Features and Interactions

Based on the principles outlined above, we can predict the likely structural features of H-Tyr-Ile-His-Pro-Phe-OH.

  • A Predominantly Disordered Ensemble with Turn-like Structures: Given its short length, the peptide is unlikely to form stable α-helices or β-sheets. Instead, it will likely exist as an ensemble of rapidly interconverting conformations. The His-Pro sequence is a strong initiator of β-turns, so a significant population of the ensemble is expected to feature a turn centered on these residues.

  • pH-Dependent Conformation: The protonation state of the His residue (pKa ~6.0) will likely have a significant impact on the peptide's conformation. At acidic pH, the positively charged His may engage in cation-π interactions with Tyr or Phe, leading to a more compact structure. At neutral or basic pH, the neutral His will favor different interactions, potentially leading to a more extended conformation.

  • Intramolecular Aromatic Interactions: The close proximity of Tyr, His, and Phe suggests the potential for stabilizing intramolecular π-π stacking. The specific geometry of this stacking (e.g., Tyr-His vs. His-Phe) would be a key feature to elucidate with NMR and MD.

The diagram below illustrates some of the potential non-covalent interactions that could stabilize a folded conformation of the peptide.

Peptide_Interactions Tyr Tyr Ile Ile Tyr->Ile backbone Phe Phe Tyr->Phe π-π stacking His His Ile->His backbone Ile->Phe Hydrophobic Interaction His->Tyr H-bond / Cation-π Pro Pro His->Pro backbone Pro->Phe backbone

Caption: Potential intramolecular non-covalent interactions in H-Tyr-Ile-His-Pro-Phe-OH.

Conclusion

The structural characterization of the pentapeptide H-Tyr-Ile-His-Pro-Phe-OH presents a fascinating case study in the fundamental principles of peptide folding. The interplay between the rigidifying influence of proline, the interactive potential of its three aromatic residues, and the hydrophobicity of its aliphatic component suggests a complex and dynamic conformational landscape. The integrated experimental and computational workflow detailed in this guide provides a robust framework for elucidating the structural ensemble of this peptide. The insights gained from such studies are not only of fundamental scientific interest but are also crucial for applications in drug design and development, where peptide conformation is inextricably linked to biological activity.

References

  • Juaristi, E., & Soloshonok, V. A. (2005). Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization?. PMC. Retrieved from [Link]

  • Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744. Retrieved from [Link]

  • ResearchGate. (n.d.). The two possible conformations for the proline peptide bond. Retrieved from [Link]

  • Gerlach, J. P., Knutson, S. D., & Showalter, S. A. (2020). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 7, 607738. Retrieved from [Link]

  • ResearchGate. (n.d.). Heme interacts with histidine- and tyrosine-based protein motifs and inhibits enzymatic activity of chloramphenicol acetyltransferase from E. coli. Retrieved from [Link]

  • PubChem. (n.d.). Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn-Ser. Retrieved from [Link]

  • Gazit, E. (2005). The Role of a Conserved Histidine-Tyrosine Interhelical Interaction in the Ion Channel Domain of Delta-Endotoxins From Bacillus Thuringiensis. Protein Science, 14(5), 1335-1343. Retrieved from [Link]

  • ResearchGate. (n.d.). The multiple roles of histidine in protein interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological study of novel FELL analogs containing L- or D-tyr instead of L-phe in the N-terminus. Retrieved from [Link]

  • Tan, Y., T., et al. (2021). Liquid–Liquid Phase Separation of Short Histidine- and Tyrosine-Rich Peptides: Sequence Specificity and Molecular Topology. The Journal of Physical Chemistry B, 125(24), 6595-6608. Retrieved from [Link]

  • Dieker, J., et al. (1999). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. Proceedings of the National Academy of Sciences, 96(10), 5381-5386. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information In vivo Biosynthesis of Tyrosine Analogs and their Concurrent Incorporation in a Residue-specific Manner for Enzyme Engineering. Retrieved from [Link]

  • LookChem. (n.d.). SAR-ARG-VAL-TYR-ILE-HIS-PRO-PHE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Phe-, Tyr- and Trp-precursors via the common synthetic.... Retrieved from [Link]

  • ResearchGate. (n.d.). Images of the Phe/Tyr-Pro-Phe unit from five different relevant structures. Retrieved from [Link]

  • PubChem. (n.d.). H-L-Tyr(Propargyl)-OH. Retrieved from [Link]

  • Khosla, M. C., Smeby, R. R., & Bumpus, F. M. (1972). Structural features of angiotensin II which are important for biologic activity. Journal of Medicinal Chemistry, 15(6), 627-629. Retrieved from [Link]

  • Vertex AI Search. (n.d.). H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Ser-OH peptide.

Sources

Pharmacokinetics and Bioanalytical Profiling of Angiotensin I/II (4-8) in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

The Molecular Context of Angiotensin (4-8)

The Renin-Angiotensin System (RAS) is a complex enzymatic cascade that extends far beyond the classical cardiovascular regulation mediated by Angiotensin II (Ang II). Within this cascade, progressive proteolytic cleavage generates a series of bioactive shorter peptides. Angiotensin I/II (4-8) , commonly referred to as Ang(4-8), is a C-terminal pentapeptide with the sequence Tyr-Ile-His-Pro-Phe (YIHPF) and a molecular weight of 675.35 Da[1][2].

Historically considered an inactive degradation byproduct due to its lack of potent renin-suppressing actions in humans[3], recent preclinical models have redefined Ang(4-8) as a biologically active metabolite. In murine models, it has been shown to interact with the central dopaminergic system[4] and bind with low affinity to the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP)[5]. More critically, under high-stretch conditions, Ang(4-8) actively suppresses Atrial Natriuretic Peptide (ANP) secretion via the AT1 receptor (AT1R) and the PLC/IP3/PKC signaling pathway, exerting a distinct, modest pressor effect[6].

Signaling AngII Angiotensin II (Octapeptide) AngIV Angiotensin IV (Hexapeptide) AngII->AngIV Aminopeptidases Ang48 Angiotensin (4-8) (Pentapeptide) AngIV->Ang48 Aminopeptidases AT1R AT1 Receptor Ang48->AT1R High Stretch Conditions AT4R AT4 Receptor / IRAP Ang48->AT4R Low Affinity Binding PLC PLC / IP3 / PKC Cascade AT1R->PLC Gq Activation ANP Suppression of ANP Secretion PLC->ANP Intracellular Signaling

Metabolic generation of Angiotensin (4-8) and its downstream receptor signaling pathways.

Pharmacokinetic Dynamics in Murine Models

Evaluating the pharmacokinetics (PK) of Ang(4-8) in mice presents significant bioanalytical challenges. Like most short RAS peptides, Ang(4-8) exhibits an extremely short plasma half-life ( t1/2​ ) due to rapid degradation by ubiquitous circulating and tissue-bound aminopeptidases (e.g., APA, APN) and endopeptidases.

Because endogenous concentrations of these peptide fragments in murine brain tissue are exceptionally low (ranging from 2 to 15 fmol/g), standard LC-UV or basic ELISA assays lack the necessary specificity and sensitivity. Advanced microanalytical techniques, such as Capillary Electrophoresis-Mass Spectrometry (CE-MS), are strictly required to quantify these attomole-level physiological concentrations[7].

Table 1: Comparative Pharmacokinetic & Structural Parameters of Angiotensin Peptides in Mice

ParameterAngiotensin IIAngiotensin IVAngiotensin (4-8)
Sequence DRVYIHPFVYIHPFYIHPF
Molecular Weight ~1046.2 g/mol ~774.9 g/mol ~675.4 g/mol
Primary Receptors AT1R, AT2RAT4R (IRAP)AT1R, AT4R (Low Affinity)
Estimated Plasma t1/2​ < 1 - 2 min< 1 min< 1 min (Rapidly degraded)
Basal Brain Tissue Conc. 10 - 15 fmol/g2 - 10 fmol/g< 5 fmol/g
Clearance Mechanism Aminopeptidases (APA, APN)AminopeptidasesDipeptidyl peptidases / Renal
Bioanalytical Workflow & Self-Validating Protocols

To generate trustworthy PK data, the experimental design must account for the artifactual ex vivo generation or degradation of Ang(4-8) during sample collection. The following protocols establish a self-validating system where enzymatic causality is strictly controlled.

Protocol 3.1: In Vivo Murine Dosing and Ex Vivo Stabilization

Objective: To administer Ang(4-8) and harvest plasma/tissue without ex vivo peptide degradation.

  • Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 4 hours prior to dosing to stabilize baseline metabolic rates.

  • Administration: Administer Ang(4-8) via intravenous (IV) tail vein bolus (e.g., 1-5 nmol/kg) for systemic PK, or via intracerebroventricular (ICV) injection for central nervous system profiling.

  • Time-Course Sampling: Collect blood at ultra-short intervals (0.5, 1, 2, 5, 10, and 30 minutes).

  • Enzymatic Quenching (Critical Step): Blood must be drawn directly into pre-chilled tubes containing a specialized protease inhibitor cocktail (10 µM Enalaprilat, 10 µM Bestatin, 10 µM Pepstatin A, and K2-EDTA).

    • Causality: Without these inhibitors, endogenous angiotensin-converting enzymes and aminopeptidases will continue to cleave the peptide ex vivo, artificially lowering the Cmax​ and skewing the clearance rate.

  • Processing: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Flash-freeze the plasma supernatant in liquid nitrogen and store at -80°C.

Protocol 3.2: Mixed-Mode SPE and Microanalytical CE-MS

Objective: To extract Ang(4-8) from complex biological matrices and quantify it at the fmol/g level.

  • Internal Standardization: Spike 50 µL of thawed plasma with a stable isotope-labeled internal standard (SIL-IS), such as [ 13 C, 15 N]-YIHPF.

    • Causality: The SIL-IS validates the extraction efficiency. Any matrix effects suppressing the MS signal will affect the endogenous peptide and the SIL-IS equally, allowing for perfect ratio-based quantification.

  • Solid-Phase Extraction (SPE): Dilute the sample 1:1 with 4% H 3​ PO 4​ to disrupt peptide-protein binding. Load onto a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Causality: Ang(4-8) contains a basic Histidine residue (pKa ~6.0). At acidic pH, the peptide is positively charged and binds tightly to the cation-exchange resin, allowing aggressive washing with 100% methanol to remove neutral lipids before eluting with 5% NH 4​ OH in methanol.

  • CE-MS Analysis: Reconstitute the dried eluate in 0.1% formic acid. Inject into a Capillary Electrophoresis (CE) system coupled to a High-Resolution Mass Spectrometer (HRMS) via a nano-electrospray ionization (nano-ESI) interface[7].

    • Causality: Unlike reversed-phase LC, which struggles to retain highly polar short peptides without signal-suppressing ion-pairing reagents, CE separates analytes based on their charge-to-size ratio. The near-zero flow rate of CE maximizes ESI efficiency, achieving the attomole sensitivity required for Ang(4-8).

Workflow Dosing Murine Dosing (IV/ICV Administration) Sampling Tissue/Plasma Harvesting (+ Protease Inhibitors) Dosing->Sampling Time-course sampling Extraction Solid-Phase Extraction (MCX Cartridges) Sampling->Extraction Prevent ex vivo degradation Analysis Microanalytical CE-MS or LC-MS/MS Extraction->Analysis Isolate fmol/g peptides PK PK Parameter Calculation (t1/2, CL, Vd) Analysis->PK Data Quantification

Step-by-step bioanalytical workflow for evaluating Angiotensin (4-8) pharmacokinetics in mice.

Conclusion

The pharmacokinetic evaluation of Angiotensin (4-8) in murine models requires a paradigm shift from standard small-molecule bioanalysis. Because Ang(4-8) is both a transient metabolite and a bioactive signaling molecule, researchers must employ rigorous ex vivo enzymatic quenching and highly sensitive orthogonal separation techniques like CE-MS. By adhering to the self-validating protocols outlined above, drug development professionals can accurately map the clearance, distribution, and pharmacodynamic impact of this unique pentapeptide within the broader Renin-Angiotensin System.

References
  • Portland Press . Biological Activity of Angiotensin II-(4-8)-Pentapeptide in Man. Available at: [Link]

  • PubMed (NIH) . Behavioral effects of angiotensin II and angiotensin II-(4-8)-pentapeptide in rats. Available at: [Link]

  • PMC (NIH) . Comparative effects of angiotensin II and angiotensin-(4-8) on blood pressure and ANP secretion in rats. Available at: [Link]

  • Phoenix Biotech . Angiotensin II (4-8) (Human, Rat, Mouse, Canine). Available at: [Link]

  • Journal of Neuroscience . Contributions of the Brain Angiotensin IV–AT4 Receptor Subtype System to Spatial Learning. Available at:[Link]

  • ResearchGate . A microanalytical capillary electrophoresis mass spectrometry assay for quantifying angiotensin peptides in the brain. Available at: [Link]

Sources

Unveiling the Pharmacological Profile and Cellular Signaling of H-Tyr-Ile-His-Pro-Phe-OH: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The peptide H-Tyr-Ile-His-Pro-Phe-OH (commonly known as Angiotensin II (4-8) or Ang 4-8) is a highly specific, endogenous pentapeptide fragment derived from the proteolytic cleavage of Angiotensin II (Ang II). While the full-length Ang II octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) is a potent agonist for both the Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors, the truncation of the N-terminal Asp-Arg-Val residues fundamentally shifts the molecule's pharmacological profile. This in-depth technical guide explores the structural rationale behind its receptor selectivity, the intracellular signaling cascades it activates, and the self-validating experimental workflows required to study its therapeutic potential in cardiovascular and neurological drug development.

Molecular Identity and Structural Rationale

The binding of Ang II to the AT1 receptor—which mediates vasoconstriction and cellular proliferation—strictly requires the N-terminal amino acids and specific aromatic interactions. Conversely, the AT2 receptor, which generally opposes AT1 by promoting vasodilation and apoptosis, recognizes the C-terminal region of the peptide.

Research demonstrates that the sequence Tyr-Ile-His-Pro-Phe constitutes the minimal pharmacophore required for AT2 receptor agonism[1][2]. The dipeptide segment Tyr-Ile naturally adopts a γ -turn conformation that fits precisely into the AT2 receptor's binding pocket. By isolating this pentapeptide, researchers bypass AT1 activation entirely. In drug development, this sequence has been utilized to create template-assembled (TA) peptides and synthetic pseudopeptides (using 1,3,5-trisubstituted benzene scaffolds as γ -turn mimetics) that exhibit sub-nanomolar affinity for the AT2 receptor[3][4]. Furthermore, this fragment exhibits low-affinity interactions with the AT4 receptor (Insulin-regulated aminopeptidase, IRAP), contributing to cognitive and metabolic regulation[5].

Quantitative Receptor Binding Profile

To understand the therapeutic utility of H-Tyr-Ile-His-Pro-Phe-OH, it must be compared against its precursor peptides. The table below summarizes the receptor binding affinities, illustrating the dramatic shift in selectivity upon N-terminal truncation.

LigandAmino Acid SequenceAT1 Receptor Affinity ( Ki​ )AT2 Receptor Affinity ( Ki​ )AT4 Receptor Affinity ( Ki​ )
Angiotensin II Asp-Arg-Val-Tyr-Ile-His-Pro-PheHigh (~1 nM)High (~1 nM)Low (>1000 nM)
Angiotensin IV Val-Tyr-Ile-His-Pro-PheLow (>1000 nM)Low (>1000 nM)High (~1 nM)
Ang (4-8) Tyr-Ile-His-Pro-PheVery Low (>10,000 nM)Moderate/High (~100-1000 nM)*Low/Moderate (~1000 nM)

*Note: Multimerization (e.g., template-assembled TA peptides) or peptidomimetic stabilization of the γ -turn around the Tyr-Ile residues enhances AT2 affinity to sub-nanomolar levels[1][3].

Core Cellular Signaling Pathways

The signaling profile of H-Tyr-Ile-His-Pro-Phe-OH is primarily dictated by its interaction with the AT2 receptor, a G-protein coupled receptor (GPCR) that uniquely signals via Gi​/Go​ proteins and various G-protein-independent kinase/phosphatase networks.

The AT2 Receptor Axis

Upon binding H-Tyr-Ile-His-Pro-Phe-OH, the AT2 receptor undergoes a conformational shift that triggers two primary cascades:

  • The NO/cGMP Vasodilatory Pathway: Activation of Gi​/Go​ proteins stimulates endothelial nitric oxide synthase (eNOS). The subsequent release of Nitric Oxide (NO) activates soluble guanylyl cyclase (sGC), leading to the accumulation of cyclic GMP (cGMP). This cascade activates Protein Kinase G (PKG), resulting in smooth muscle relaxation and anti-fibrotic effects.

  • The Phosphatase/Anti-Proliferative Pathway: AT2 receptor activation upregulates protein phosphatases such as SHP-1 and PP2A. These enzymes dephosphorylate and effectively inhibit the MAPK/ERK cascade, halting cellular proliferation and, in certain microenvironments, inducing apoptosis.

Pathway Ligand H-Tyr-Ile-His-Pro-Phe-OH [Angiotensin (4-8)] AT2R AT2 Receptor (GPCR Activation) Ligand->AT2R Gi Gi/Go Protein Complex AT2R->Gi Phosphatase SHP-1 / PP2A Phosphatases AT2R->Phosphatase eNOS eNOS Activation Gi->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylyl Cyclase NO->sGC cGMP cGMP Accumulation sGC->cGMP Physio1 Vasodilation & Tissue Repair cGMP->Physio1 MAPK MAPK / ERK Cascade Phosphatase->MAPK Physio2 Anti-proliferation & Apoptosis MAPK->Physio2

Cellular signaling cascades activated by H-Tyr-Ile-His-Pro-Phe-OH via the AT2 receptor.

Experimental Methodologies: Self-Validating Systems

To rigorously evaluate the efficacy and selectivity of H-Tyr-Ile-His-Pro-Phe-OH in preclinical models, researchers must employ self-validating experimental designs. The inclusion of specific antagonists (Losartan for AT1; PD123319 for AT2) ensures that observed effects are causally linked to the correct receptor.

Workflow Step1 1. Cell Preparation (PC12 / CHO-K1) Step2 2. Radioligand Assay ([125I]-Ang II Displacement) Step1->Step2 Step3 3. Functional Assay (cGMP ELISA + IBMX) Step2->Step3 Step4 4. Phenotypic Assay (Neurite Outgrowth) Step3->Step4

Self-validating experimental workflow for assessing AT2 receptor agonism and selectivity.
Protocol 1: Radioligand Displacement Assay for Receptor Selectivity

Objective: Validate the binding affinity of the pentapeptide to AT2 vs. AT1 receptors.

  • Step 1: Membrane Preparation. Isolate cellular membranes from PC12 cells (which endogenously express high levels of AT2) and CHO-K1 cells stably transfected with AT1.

  • Step 2: Radioligand Incubation. Incubate the membranes with 0.05 nM [125I] -Ang II in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) for 60 minutes at room temperature.

  • Step 3: Competitive Displacement. Introduce increasing concentrations of H-Tyr-Ile-His-Pro-Phe-OH ( 10−11 to 10−5 M).

    • Causality Check: Use Losartan (10 µM) and PD123319 (10 µM) in parallel wells to define non-specific binding for AT1 and AT2, respectively. If the peptide selectively displaces the radioligand only in the presence of Losartan (but is blocked by PD123319), AT2 selectivity is confirmed.

  • Step 4: Filtration. Terminate the reaction via rapid vacuum filtration through GF/C filters, wash, and quantify radioactivity using a gamma counter.

Protocol 2: Intracellular cGMP Quantification (Functional Validation)

Objective: Confirm that receptor binding translates into active intracellular signaling via the NO/cGMP axis.

  • Step 1: Cell Culture & Starvation. Seed PC12 cells and serum-starve them for 24 hours. Causality: Starvation reduces basal kinase/phosphatase noise, ensuring the measured cGMP spike is solely peptide-induced.

  • Step 2: Phosphodiesterase Inhibition. Pre-incubate cells with 1 mM IBMX for 30 minutes. Causality: IBMX prevents the rapid enzymatic degradation of cGMP, allowing the transient signal generated by AT2 activation to accumulate to detectable levels.

  • Step 3: Peptide Stimulation. Treat cells with 1 µM H-Tyr-Ile-His-Pro-Phe-OH for 15 minutes. In a control group, pre-treat with 10 µM PD123319.

  • Step 4: Quantification. Lyse the cells using 0.1M HCl and quantify intracellular cGMP using a competitive ELISA kit. The ablation of the cGMP spike in the PD123319 group self-validates the AT2-dependent mechanism.

Therapeutic Implications

The pharmacological isolation of the AT2 and AT4 signaling pathways using H-Tyr-Ile-His-Pro-Phe-OH offers distinct advantages in drug development:

  • Cardiovascular Remodeling: By acting as an AT2 agonist without triggering the hypertensive AT1 axis, derivatives of this pentapeptide are being investigated for their ability to promote vasodilation and prevent cardiac fibrosis following myocardial infarction[3].

  • Neurological Applications: The peptide's interaction with the AT4 receptor (IRAP) has been linked to increased cerebral blood flow and the facilitation of spatial learning and memory, making it a structural template for novel cognitive enhancers[5]. Furthermore, AT2 activation in neuronal tissues promotes neurite outgrowth, offering potential neuroprotective benefits[3].

References

  • Discovery of a distinct binding site for angiotensin II (3-8)
  • A specific template-assembled peptidic agonist for the angiotensin II receptor subtype 2 (AT2)
  • Synthesis of a New Class of Druglike Angiotensin II C-Terminal Mimics with Affinity for the AT2 Receptor Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Angiotensin II pseudopeptides containing 1,3,5-trisubstituted benzene scaffolds with high AT2 receptor affinity Source: PubMed / NIH URL
  • Contributions of the Brain Angiotensin IV–AT 4 Receptor Subtype System to Spatial Learning Source: Journal of Neuroscience URL

Sources

Methodological & Application

In Vitro Assay Protocols for the Angiotensin-I Converting Enzyme (ACE) Inhibitory Peptide Candidate: H-Tyr-Ile-His-Pro-Phe-OH

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of H-Tyr-Ile-His-Pro-Phe-OH in Cardiovascular Research

The pentapeptide H-Tyr-Ile-His-Pro-Phe-OH represents a molecule of significant interest in the ongoing search for novel therapeutics targeting the renin-angiotensin system (RAS). The RAS is a critical hormonal cascade in the regulation of blood pressure and cardiovascular homeostasis.[1] Two of the primary enzymes in this system, Angiotensin-I Converting Enzyme (ACE) and renin, are validated targets for the management of hypertension.[1][2] The structural characteristics of H-Tyr-Ile-His-Pro-Phe-OH, particularly the presence of key amino acid residues such as Tyrosine, Proline, and Phenylalanine at the C-terminus, suggest a strong potential for ACE inhibition.[1] Furthermore, the N-terminal dipeptide, Tyr-Ile, has been independently identified as an ACE inhibitor, providing a compelling rationale for investigating the activity of the full pentapeptide.

This comprehensive guide provides detailed in vitro assay protocols for researchers, scientists, and drug development professionals to rigorously evaluate the biological activity of H-Tyr-Ile-His-Pro-Phe-OH. The protocols herein are designed to be self-validating systems, offering a systematic approach to characterizing the peptide's inhibitory effects on ACE and renin, and its potential downstream vasodilatory effects mediated by endothelial nitric oxide synthase (eNOS).

Section 1: Foundational Knowledge & Peptide Handling

The Renin-Angiotensin System: A Brief Overview

The RAS plays a pivotal role in blood pressure regulation. Renin initiates the cascade by cleaving angiotensinogen to the inactive decapeptide angiotensin I. ACE then converts angiotensin I to the potent vasoconstrictor, angiotensin II.[2] Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention, which further elevates blood pressure.[2] Therefore, inhibition of either renin or ACE presents an effective strategy for mitigating hypertension.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure

Caption: The Renin-Angiotensin System cascade.

Peptide Handling and Solubilization

Proper handling of H-Tyr-Ile-His-Pro-Phe-OH is paramount to ensure experimental reproducibility. Lyophilized peptides should be stored at -20°C or lower. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

For solubilization, it is crucial to select a solvent that will not interfere with the assay. If the peptide is not readily soluble in aqueous buffers, dimethyl sulfoxide (DMSO) or ethanol can be used as a primary solvent.[3] However, the final concentration of the organic solvent in the assay should be kept to a minimum, typically less than 1%, to avoid impacting enzyme activity.[3]

Section 2: Angiotensin-I Converting Enzyme (ACE) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro ACE inhibitory activity of H-Tyr-Ile-His-Pro-Phe-OH. The assay is based on the cleavage of a fluorogenic substrate by ACE, and the subsequent measurement of the fluorescent signal.

Principle

The assay utilizes a synthetic fluorogenic substrate that is cleaved by ACE to release a fluorescent product. In the presence of an ACE inhibitor like H-Tyr-Ile-His-Pro-Phe-OH, the enzymatic activity is reduced, resulting in a decrease in the fluorescent signal. The extent of inhibition is proportional to the concentration of the inhibitor.

Materials
  • H-Tyr-Ile-His-Pro-Phe-OH

  • Recombinant human ACE

  • Fluorogenic ACE substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl₂)

  • Captopril (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the chosen substrate)

Step-by-Step Protocol
  • Prepare Reagents:

    • Reconstitute lyophilized H-Tyr-Ile-His-Pro-Phe-OH and Captopril to a stock concentration (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the peptide and Captopril in Assay Buffer to achieve the desired final concentrations for the assay.

    • Dilute the recombinant human ACE in Assay Buffer to the recommended working concentration.

    • Prepare the fluorogenic ACE substrate in Assay Buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 20 µL of the diluted peptide, Captopril, or Assay Buffer (for the no-inhibitor control) to the wells of the 96-well plate.

    • Add 20 µL of the diluted ACE solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the ACE substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader.

Data Analysis
  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Determine the percentage of ACE inhibition for each concentration of the peptide using the following formula:

    % Inhibition = [ (Rateno inhibitor - Rateinhibitor) / Rateno inhibitor ] x 100

  • Plot the % inhibition against the logarithm of the peptide concentration.

  • Calculate the IC₅₀ value, which is the concentration of the peptide that inhibits 50% of the ACE activity, by fitting the data to a dose-response curve.

CompoundExpected IC₅₀ Range
H-Tyr-Ile-His-Pro-Phe-OHTo be determined
Captopril (Positive Control)1 - 10 nM[4]

Section 3: Renin Inhibition Assay

This section details a fluorometric assay to screen for the potential inhibitory activity of H-Tyr-Ile-His-Pro-Phe-OH against human renin.

Principle

The assay employs a synthetic peptide substrate containing a fluorescent reporter and a quencher. In the presence of active renin, the substrate is cleaved, separating the reporter from the quencher and leading to an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescent signal.[5]

Materials
  • H-Tyr-Ile-His-Pro-Phe-OH

  • Recombinant human renin[6]

  • Fluorogenic renin substrate (FRET-based)[7]

  • Renin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)[8]

  • Aliskiren (positive control)[7]

  • 96-well black microplate

  • Fluorescence microplate reader

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare stock solutions of H-Tyr-Ile-His-Pro-Phe-OH and Aliskiren in a suitable solvent.

    • Create a dilution series of the peptide and Aliskiren in Renin Assay Buffer.

    • Dilute recombinant human renin and the FRET substrate to their optimal working concentrations in the assay buffer.

  • Assay Protocol:

    • To each well, add 10 µL of the diluted peptide, Aliskiren, or Assay Buffer (for the no-inhibitor control).[6]

    • Add 80 µL of the diluted renin substrate to each well.

    • Initiate the reaction by adding 10 µL of the diluted renin solution.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader.

Data Analysis

The data analysis is similar to the ACE inhibition assay. Calculate the reaction rates, determine the percentage of inhibition, and plot a dose-response curve to find the IC₅₀ value.

CompoundExpected IC₅₀ Range
H-Tyr-Ile-His-Pro-Phe-OHTo be determined
Aliskiren (Positive Control)Low nanomolar range

Section 4: Endothelial Cell-Based Vasodilation Assay (Nitric Oxide Production)

Inhibition of the RAS can lead to vasodilation, partly through the increased availability of bradykinin, which stimulates nitric oxide (NO) production in endothelial cells.[3] This assay measures the production of NO by human umbilical vein endothelial cells (HUVECs) in response to treatment with H-Tyr-Ile-His-Pro-Phe-OH.

Principle

This assay indirectly measures the activity of endothelial nitric oxide synthase (eNOS) by quantifying the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent. An increase in nitrite levels indicates enhanced NO production and potential vasodilatory effects.[9]

Peptide H-Tyr-Ile-His-Pro-Phe-OH ACE ACE Inhibition Peptide->ACE Bradykinin Increased Bradykinin ACE->Bradykinin eNOS eNOS Activation Bradykinin->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Proposed mechanism for peptide-induced vasodilation.

Materials
  • H-Tyr-Ile-His-Pro-Phe-OH

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Phosphate-Buffered Saline (PBS)

  • Bradykinin (positive control)

  • Griess Reagent System

  • 96-well clear microplate

  • Spectrophotometer (540 nm)

Step-by-Step Protocol
  • Cell Culture:

    • Culture HUVECs in Endothelial Cell Growth Medium in a 96-well plate until they reach confluence.

  • Peptide Treatment:

    • Wash the confluent HUVECs twice with PBS.

    • Add 100 µL of fresh, serum-free medium containing various concentrations of H-Tyr-Ile-His-Pro-Phe-OH or Bradykinin to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the peptide).

    • Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a spectrophotometer.

Data Analysis
  • Create a standard curve using known concentrations of sodium nitrite.

  • Use the standard curve to determine the nitrite concentration in each sample.

  • Plot the nitrite concentration against the peptide concentration to assess the dose-dependent effect on NO production.

Conclusion

The protocols outlined in this guide provide a robust framework for the in vitro characterization of the peptide H-Tyr-Ile-His-Pro-Phe-OH. By systematically evaluating its inhibitory effects on key enzymes of the renin-angiotensin system and its potential to induce vasodilation, researchers can gain valuable insights into its therapeutic potential for cardiovascular diseases. The successful application of these assays will contribute to the growing body of knowledge on bioactive peptides and their role in drug discovery.

References

  • Andrew Alliance. ACE Inhibition Assay - Protocol. OneLab. Available from: [Link]

  • BPS Bioscience. Renin Assay Kit (80211). Available from: [Link]

  • Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), Losartan, V8 Losartan... - ResearchGate. Available from: [Link]

  • PubMed. Bioavailability of Angiotensin I Converting Enzyme Inhibitory Peptides. Available from: [Link]

  • ACS Publications. In Vitro and in Vivo Studies on the Angiotensin-Converting Enzyme Inhibitory Activity Peptides Isolated from Broccoli Protein Hydrolysate. Available from: [Link]

  • Hypertension. Highly potent and specific inhibitors of human renin. Available from: [Link]

  • ACS Publications. Angiotensin I Converting Enzyme Inhibitory Peptides from In Vitro Pepsin−Pancreatin Digestion of Soy Protein. Available from: [Link]

  • ResearchGate. Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. Available from: [Link]

  • bioRxiv. In vitro and in silico analyses of the angiotensin-I converting enzyme inhibitory activity of peptides identified from Bellamya. Available from: [Link]

  • PMC. Purification of human renin by affinity chromatography using a new peptide inhibitor of renin, H.77 (D-His-Pro-Phe-His-LeuR-Leu-Val-Tyr). Available from: [Link]

  • MDPI. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds. Available from: [Link]

  • MDPI. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Available from: [Link]

  • PMC. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants. Available from: [Link]

  • PubMed. [Approach to studying the structure-activity relationship of native peptides. I. Structural organization of the opioid peptide Tyr-Glu-Gly-Phe-Met-Arg-Gly-Leu and its artificial analogs]. Available from: [Link]

  • PubMed. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan. Available from: [Link]

  • Oxford Academic. Vasoactive intestinal peptide: cardiovascular effects. Available from: [Link]

  • PubMed. Structure-activity Relationships of Cyclic Opioid Peptide Analogues Containing a Phenylalanine Residue in the 3-position. Available from: [Link]

  • SciSpace. Dipeptide (Tyr-Ile) Acting as an Inhibitor of Angiotensin -I-Converting Enzyme (ACE) from the Hydrolysate of Jellyfish Nemopilema nomurai. Available from: [Link]

  • PMC. Preparation and Vasodilation Mechanism of Angiotensin-I-Converting Enzyme Inhibitory Peptide from Ulva prolifera Protein. Available from: [Link]

Sources

Using Angiotensin (4-8) as a biomarker in cardiovascular research

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Angiotensin (4-8) as a Novel Biomarker in Cardiovascular Research Analytical Workflows, Mechanistic Insights, and Trace-Level Peptide Quantification

Introduction & Biological Context

The Renin-Angiotensin System (RAS) is the central regulatory axis for cardiovascular homeostasis, blood pressure, and fluid balance. While Angiotensin II (Ang II) is traditionally viewed as the primary effector, the RAS cascade is highly pleiotropic, generating a suite of downstream bioactive peptides. Among these, Angiotensin (4-8) (Sequence: YIHPF) has emerged as a critical, albeit trace-level, biomarker for localized tissue RAS activity.

Generated through the sequential N-terminal cleavage of Ang II by aminopeptidase A (APA) and aminopeptidase N (APN), Ang (4-8) exhibits a distinct pharmacological profile. Research indicates that while Ang (4-8) possesses less than 0.1% of the pressor activity of Ang II, it retains 100% of the Atrial Natriuretic Peptide (ANP) inhibitory activity[1]. By suppressing high stretch-induced ANP secretion via the AT1 receptor (AT1R) and the PLC/IP3/PKC signaling pathway, Ang (4-8) plays a nuanced role in cardiac remodeling and volume regulation[1]. Consequently, quantifying Ang (4-8) provides a direct readout of local angiotensinase activity, offering critical insights into heart failure, hypertension, and endothelial dysfunction.

Mechanistic Pathway of Angiotensin (4-8) Generation

RAS_Pathway AngII Angiotensin II (1-8) DRVYIHPF APA Aminopeptidase A (APA) AngII->APA AT1R AT1 Receptor Activation AngII->AT1R High Pressor Activity AngIII Angiotensin III (2-8) RVYIHPF APA->AngIII APN Aminopeptidase N (APN) AngIII->APN AngIV Angiotensin IV (3-8) VYIHPF APN->AngIV EnzymeX Aminopeptidases AngIV->EnzymeX Ang4_8 Angiotensin (4-8) YIHPF EnzymeX->Ang4_8 Ang4_8->AT1R Low Pressor, High ANP Inhibition ANP Inhibition of ANP Secretion (Cardiovascular Marker) AT1R->ANP

Caption: Enzymatic cascade generating Angiotensin (4-8) and its distinct AT1R-mediated physiological effect.

Quantitative Data Summary: Angiotensin Peptide Profiling

To accurately differentiate Ang (4-8) from its precursors during mass spectrometric analysis, researchers must rely on precise molecular weights and sequence variations.

PeptideSequenceMolecular Weight (Da)Primary ReceptorKey Physiological Role
Angiotensin II (1-8) DRVYIHPF1046.2AT1R, AT2RPotent vasoconstriction, fluid retention[2].
Angiotensin III (2-8) RVYIHPF931.1AT1R, AT2RAldosterone secretion, central pressor[3].
Angiotensin IV (3-8) VYIHPF774.9AT4R (IRAP)Cognitive function, local vasodilation[3][4].
Angiotensin (4-8) YIHPF675.8AT1RANP secretion inhibition, low pressor activity[1][2].

Experimental Rationale & Causality

The detection of Ang (4-8) is notoriously difficult due to its transient nature and extremely low physiological concentrations (femtomole to zeptomole range per gram of wet tissue)[5].

  • Causality in Sample Preparation: The RAS is highly dynamic. Endogenous angiotensinases remain active ex vivo, meaning that without immediate enzymatic quenching, Ang (4-8) will either be artificially generated from Ang II/IV degradation or rapidly degraded into inactive fragments. The addition of specific inhibitors like phenanthroline and amastatin is mandatory to lock the peptide profile, restricting locally generated angiotensins from artificial degradation[6].

  • Causality in Analytical Instrumentation: Traditional Liquid Chromatography-Mass Spectrometry (LC-MS) often lacks the sensitivity required for micro-biopsies (e.g., specific brain nuclei or localized vascular tissue). We employ Capillary Electrophoresis coupled with Trapped Ion Mobility Mass Spectrometry (CE-timsTOF HRMS) . CE provides high-efficiency separation of small polar peptides, while timsTOF adds an orthogonal dimension of separation based on the peptide's collision cross-section (CCS). This filters out isobaric chemical noise, enabling sub-picomolar (~30 zeptomole) detection limits[7][8].

Self-Validating Protocol: Ultrasensitive Quantification of Ang (4-8)

This protocol is designed as a self-validating system . An isotopically labeled internal standard ( 13C/15N -Ang(4-8)) is spiked into the sample immediately upon collection. The entire workflow is validated against the recovery rate of this standard; if the absolute recovery drops below 70%, the extraction is flagged as invalid, preventing false-negative biomarker reporting.

Step 1: Tissue/Plasma Collection & Enzymatic Quenching
  • Harvesting: Collect tissue biopsies (e.g., vascular endothelium or cardiac tissue) rapidly on dry ice. For plasma, draw blood into pre-chilled EDTA tubes.

  • Quenching: Immediately homogenize the tissue (or spike the plasma) in a denaturing buffer containing 1 mM phenanthroline (metalloprotease inhibitor) and 10 µM amastatin (aminopeptidase inhibitor)[6].

  • Internal Standard: Add 50 fmol of 13C/15N -Ang(4-8) internal standard to the homogenate.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Extract the supernatant.

Step 2: Solid-Phase Extraction (SPE) & Sample Stacking
  • Conditioning: Condition a C18 micro-SPE cartridge with 1 mL of 100% Acetonitrile (ACN), followed by equilibration with 1 mL of 0.1% Formic Acid (FA) in water.

  • Loading & Washing: Load the supernatant onto the cartridge. Wash with 5% ACN / 0.1% FA to remove salts and hydrophilic interferents. Causality: Salts cause severe ion suppression in ESI-MS; their removal is critical for trace-level detection.

  • Elution: Elute the enriched peptides using 80% ACN / 0.1% FA.

  • Lyophilization & Reconstitution: Lyophilize the eluate to dryness. Reconstitute in a low-conductivity background electrolyte (BGE) (e.g., 10 mM ammonium acetate, pH 4.5). Causality: A low-conductivity BGE enables "large-volume sample stacking" during CE, allowing up to 10-times more sample volume to be injected without losing electrophoretic peak resolution[8].

Step 3: CE-timsTOF HRMS Analysis
  • Injection: Inject 50 nL of the reconstituted sample into the fused silica capillary of the CE system.

  • Separation: Apply an external electric field (e.g., 20 kV). The low electroosmotic flow naturally adapts to nano-flow ESI for highly efficient ion generation[8].

  • Ion Mobility & Mass Spectrometry: As peptides elute into the timsTOF via a low sheath-flow tapered-tip emitter, they are separated in the gas phase by their CCS.

  • Data Validation: Quantify the endogenous Ang (4-8) peak (m/z corresponding to 675.8 Da) against the 13C/15N -Ang(4-8) internal standard. Confirm the identity using both exact mass (<2 ppm error) and the specific CCS value.

Analytical Workflow Diagram

Workflow Sample 1. Tissue/Plasma Collection Inhibitors 2. Protease Inhibition (Phenanthroline/Amastatin) Sample->Inhibitors SPE 3. Solid-Phase Extraction (Peptide Enrichment) Inhibitors->SPE CE 4. Capillary Electrophoresis (Large-Volume Stacking) SPE->CE MS 5. timsTOF HRMS (CCS Filtering) CE->MS Data 6. Ang (4-8) Quantification MS->Data

Caption: Step-by-step analytical workflow for trace-level Angiotensin (4-8) quantification using CE-HRMS.

References

  • Comparative effects of angiotensin II and angiotensin-(4-8) on blood pressure and ANP secretion in rats. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Angiotensinases Restrict Locally Generated Angiotensin II to the Blood Vessel Wall. Hypertension (AHA Journals). Available at:[Link]

  • Chronic Production of Angiotensin IV in the Brain Leads to Hypertension That Is Reversible With an Angiotensin II AT1 Receptor Antagonist. Circulation Research (AHA Journals). Available at:[Link]

  • Naturally Occurring Angiotensin Peptides Enhance the SARS-CoV-2 Spike Protein Binding to Its Receptors. MDPI. Available at:[Link]

  • FraC nanopores with adjustable diameter identify the mass of opposite-charge peptides with 44 dalton resolution. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A microanalytical capillary electrophoresis mass spectrometry assay for quantifying angiotensin peptides in the brain. ResearchGate. Available at:[Link]

  • Microanalysis of Brain Angiotensin Peptides Using Ultrasensitive Capillary Electrophoresis Trapped Ion Mobility Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Microanalysis of Brain Angiotensin Peptides Using Ultrasensitive Capillary Electrophoresis Trapped Ion Mobility Mass Spectrometry. National Center for Biotechnology Information (PubMed). Available at:[Link]

Sources

Troubleshooting & Optimization

Improving aqueous stability of H-Tyr-Ile-His-Pro-Phe-OH solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for H-Tyr-Ile-His-Pro-Phe-OH (YIHPF) , a bioactive pentapeptide corresponding to the Angiotensin II (4-8) fragment.

Because YIHPF contains highly reactive (Tyrosine, Histidine) and hydrophobic (Isoleucine, Phenylalanine) residues, its aqueous stability is frequently compromised by aggregation, surface adsorption, and metal-catalyzed oxidation. This guide is designed to provide drug development professionals and application scientists with field-proven, mechanistically grounded troubleshooting strategies.

🔬 Diagnostic Desk: Troubleshooting FAQs

Q1: My YIHPF solution loses concentration rapidly at neutral pH, but HPLC shows no degradation peaks. Where is the peptide going? The Causality: Your peptide is likely undergoing pH-dependent physical instability, leading to non-covalent aggregation. Atomistic molecular dynamics studies on angiotensin fragments reveal that at neutral pH, intermolecular interactions—driven by the hydrophobic collapse of the Ile and Phe residues and π-π stacking of Tyr—cause the peptides to assemble into microparticles[1]. Because these aggregates are often filtered out during HPLC sample prep or stuck in the column frit, they manifest as a "ghost" loss of concentration. The Solution: Shift your formulation to an acidic pH (e.g., pH 5.0–6.0). At this pH, the imidazole ring of the Histidine residue (pKa ~6.0) becomes protonated. The resulting electrostatic repulsion between peptide monomers prevents clustering[2]. Avoid high salt concentrations, which can screen this repulsive charge and induce "salting-out"[2].

Q2: I am working with highly dilute solutions (<100 µg/mL) for cell assays, and my peptide recovery is inconsistent across replicates. How do I fix this? The Causality: YIHPF is an amphipathic peptide. In dilute aqueous solutions, the hydrophobic domains (Ile, Pro, Phe) seek to minimize contact with water by adsorbing to the hydrophobic walls of polypropylene tubes or the charged silicate surfaces of glass vials[3]. The Solution: Passivate your storage containers and filtration membranes. Pre-treating filters and glass/plastic containers with a 1 mg/mL Bovine Serum Albumin (BSA) solution blocks non-specific binding sites[3]. Alternatively, use specialized low-bind (siliconized) microcentrifuge tubes.

Q3: Over time, my stock solution develops impurities with +16 Da and +32 Da mass shifts on LC-MS. What is causing this? The Causality: These mass shifts are the hallmark of metal ion-catalyzed oxidation. Trace transition metals (like Fe²⁺ or Cu²⁺) present in standard buffer salts catalyze the generation of reactive oxygen species (ROS) via Fenton-like reactions. These ROS selectively target the electron-rich phenol ring of Tyrosine and the imidazole ring of Histidine, forming sulfoxides or imidazole-5-aldehyde[4]. The Solution: Formulate your aqueous solutions with 1 mM EDTA to chelate trace metals, and blanket the headspace of your storage vials with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen[3].

Q4: Can I dissolve YIHPF in strong acids or bases to force it into solution before diluting? The Causality: No. While extreme pH will disrupt aggregates, Angiotensin II fragments are highly susceptible to chemical hydrolysis by strong acids (pH < 3) or strong bases (pH ≥ 9.5)[3]. Base-catalyzed epimerization (racemization) of the Histidine residue is also a severe risk at high pH. Keep your stock solutions strictly between pH 5.0 and 8.0.

📊 Formulation Data Matrix

To optimize your experimental design, reference the quantitative stability parameters for YIHPF summarized below.

Table 1: Stability Profile of YIHPF under Various Aqueous Conditions

ConditionPrimary Degradation PathwayImpact on YIHPF StabilityRecommended Mitigation
pH < 3.0 Acid-catalyzed hydrolysisHigh (Cleavage of peptide bonds)Buffer to pH 5.0–6.0
pH 7.0–7.4 Hydrophobic aggregationModerate (Microparticle formation)Lower pH or add surfactants
pH ≥ 9.5 Base-catalyzed hydrolysisHigh (Rapid degradation)Avoid alkaline buffers
High Salt (>150mM) Salting-out / AggregationModerate (Screens electrostatic repulsion)Maintain low ionic strength
< 100 µg/mL Conc. Surface AdsorptionHigh (Up to 80% loss in glass vials)0.1% BSA or Low-bind tubes
Trace Metals / O₂ Metal-catalyzed oxidationModerate (+16/32 Da mass shifts)1 mM EDTA + Argon blanketing

🧪 Protocol Vault: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoint.

Protocol 1: Preparation of Aggregation-Resistant, Oxidation-Protected YIHPF Stock Solutions (1 mg/mL)

This protocol utilizes electrostatic repulsion and chelation to stabilize the peptide.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Add EDTA to a final concentration of 1 mM.

    • Causality: Acetate provides buffering capacity in the target range; EDTA chelates oxidation-catalyzing transition metals[4].

  • pH Adjustment: Adjust the buffer to pH 5.5 using dilute Acetic Acid.

    • Validation Checkpoint 1: Verify the pH using a calibrated micro-pH probe. The pH must be 5.5 ± 0.2 to ensure Histidine protonation without triggering acid hydrolysis.

  • Reconstitution: Weigh the lyophilized YIHPF powder and add the prepared buffer to achieve a 1 mg/mL concentration. Vortex gently for 15 seconds.

    • Validation Checkpoint 2: Measure the absorbance at 280 nm using a NanoDrop or UV-Vis spectrophotometer (Tyrosine extinction coefficient 1280 M⁻¹cm⁻¹). The calculated concentration must match your gravimetric target.

  • Aggregation Check:

    • Validation Checkpoint 3: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be < 0.2, and no particles > 10 nm should be detected, confirming the absence of neutral-pH microparticles[1].

  • Storage: Aliquot the solution into low-bind tubes, blanket the headspace with Argon gas, and store at -20°C[3].

Protocol 2: Container Passivation for Dilute Assays

Use this workflow when diluting YIHPF below 100 µg/mL for in vitro assays.

  • Coating: Fill glass vials or standard plastic tubes with a 1 mg/mL (0.1%) BSA solution in sterile water[3].

  • Incubation: Incubate at room temperature for 30 minutes to allow hydrophobic domains of BSA to occupy binding sites on the container walls.

  • Rinsing: Aspirate the BSA solution and rinse the containers three times with sterile, ultra-pure water to remove unbound protein[3].

    • Validation Checkpoint: Add a 10 µg/mL YIHPF test solution to the passivated tube. Incubate for 1 hour, then quantify the peptide via HPLC-UV. Recovery must be > 95% compared to a freshly prepared standard.

🗺️ Mechanistic & Workflow Visualizations

Workflow A YIHPF Instability Detected B Concentration Drop (No HPLC Peaks)? A->B E Mass Shift (+16/32 Da)? A->E C Visible Turbidity or Neutral pH? B->C Yes D Dilute Solution (<100 µg/mL)? C->D No F Diagnosis: Aggregation Action: Acidify to pH 5-6 C->F Yes G Diagnosis: Adsorption Action: 0.1% BSA Coating D->G Yes H Diagnosis: Oxidation Action: 1mM EDTA + Argon E->H Yes

Decision tree for diagnosing and resolving aqueous instability of YIHPF peptide solutions.

Pathways P H-Tyr-Ile-His-Pro-Phe-OH (YIHPF) O Metal-Catalyzed Oxidation P->O ROS / Metals A1 Hydrophobic Collapse P->A1 pH ≥ 7.0 A2 Surface Adsorption P->A2 Hydrophobic Walls T1 Tyr/His Oxidation (+16/32 Da) O->T1 T2 Microparticles (Neutral pH/Salts) A1->T2 T3 Loss of Monomer (Glass/Plastic) A2->T3

Molecular degradation pathways of YIHPF driven by oxidation, aggregation, and surface adsorption.

📚 References

  • Effect of antibacterial ingredients on stability of aqueous Ang 1-7 solutions - ResearchGate. Available at:[Link]

  • Atomistic Molecular Insights into Angiotensin-(1-7) Interpeptide Interactions - ACS Publications. Available at:[Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. Available at:[Link]

Sources

Preventing enzymatic degradation of Angiotensin I/II (4-8) in blood plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Renin-Angiotensin System (RAS) quantification. As a Senior Application Scientist, I frequently see researchers struggle with the quantification of Angiotensin II and its downstream fragments, particularly the pentapeptide Angiotensin (4-8) (Sequence: Val-Tyr-Ile-His-Pro).

Because the RAS cascade is highly dynamic, quantifying these peptides requires arresting enzymatic activity the exact millisecond blood is drawn. This guide provides field-proven troubleshooting insights, causality-driven protocols, and a self-validating methodology to ensure absolute scientific integrity in your pharmacokinetic and biomarker assays.

Pathway Visualization: The Degradation Cascade

To effectively stabilize Angiotensin (4-8), we must first map the enzymatic minefield present in human and murine plasma.

Angiotensin_Degradation AngI Angiotensin I (1-10) ACE ACE AngI->ACE AngII Angiotensin II (1-8) APA Aminopeptidase A (APA) AngII->APA AngIII Angiotensin III (2-8) APN Aminopeptidase N (APN) AngIII->APN AngIV Angiotensin IV (3-8) AngIV->APN Ang48 Angiotensin (4-8) (Val-Tyr-Ile-His-Pro) NEP Neprilysin / POP Ang48->NEP Fragments Inactive Fragments ACE->AngII APA->AngIII APN->AngIV APN->Ang48 NEP->Fragments Enalaprilat Enalaprilat Enalaprilat->ACE Amastatin Amastatin Amastatin->APA Amastatin->APN EDTA EDTA / Phenanthroline EDTA->ACE EDTA->APA EDTA->APN EDTA->NEP PMSF PMSF PMSF->NEP

Angiotensin degradation cascade and targeted protease inhibition in blood plasma.

Troubleshooting & FAQs

Q1: Why are Angiotensin II and Angiotensin (4-8) levels highly variable or completely undetectable in my plasma samples? A1: This is caused by rapid, uninhibited enzymatic degradation. Angiotensin II (Ang 1-8) is rapidly cleaved by Aminopeptidase A (APA) into Angiotensin III, which is subsequently cleaved by Aminopeptidase N (APN) into Angiotensin IV and Angiotensin (4-8)[1]. Concurrently, Angiotensin (4-8) is further degraded by endopeptidases like Neprilysin (NEP) and prolyl oligopeptidase (POP)[2]. The half-life of these peptides in uninhibited plasma is on the order of seconds.

Q2: Can I use standard EDTA blood collection tubes for Angiotensin peptide analysis? A2: No. While EDTA is a metalloprotease chelator, it relies on the slow dissociation of zinc ions from the active sites of enzymes like ACE and APA. During this dissociation period, significant degradation and de novo generation of peptides still occur. Furthermore, EDTA does not inhibit renin (an aspartic protease) or serine proteases[3]. A dedicated, multi-targeted inhibitor cocktail must be present in the tube before the blood hits the plastic.

Q3: What is the mechanistic rationale behind the "gold standard" Angiotensin inhibitor cocktail? A3: To freeze the RAS cascade, you must target all pathways simultaneously[4]:

  • Renin inhibition (Pepstatin A): Prevents de novo Angiotensin I generation from angiotensinogen.

  • ACE inhibition (Enalaprilat): Provides immediate active-site blockade, unlike the delayed action of EDTA.

  • Aminopeptidase inhibition (1,10-phenanthroline): A highly specific zinc chelator that penetrates the hydrophobic pockets of metallopeptidases much faster than EDTA.

  • Serine protease inhibition (PMSF): Prevents cleavage by chymase and POP.

Q4: How do I prove to reviewers that my stabilization protocol is actually working? A4: You must build a self-validating system . Do not rely on endogenous peptide measurements alone to prove stability. Instead, spike a known concentration of a Stable Isotope-Labeled (SIL) Angiotensin (4-8) internal standard directly into the collection tube before drawing the blood. If the SIL-peptide peak area deviates or shows degradation products during LC-MS/MS quantification, it immediately flags a failure in your inhibitor cocktail's efficacy.

Quantitative Data: Optimized Inhibitor Cocktail

To prevent the degradation of Angiotensin I/II (4-8), prepare a concentrated inhibitor cocktail. The table below outlines the required final concentrations in the blood plasma[3][4].

InhibitorTarget Enzyme(s)Final Plasma ConcentrationMechanism of Action
EDTA General Metalloproteases5 mMChelates divalent cations (Zn2+, Ca2+)
1,10-Phenanthroline APA, APN, ACE1.25 mMHigh-affinity, rapid zinc chelator
Enalaprilat ACE20 µMDirect competitive active-site inhibitor
Pepstatin A Renin20 µMAspartic protease inhibitor
PMSF Chymase, POP, Serine Proteases10 µMIrreversible active-site sulfonylation
Step-by-Step Methodology: Plasma Collection and Stabilization

Phase 1: Preparation of Collection Tubes

  • Prepare a 10X concentrated stock of the inhibitor cocktail (from the table above) in a suitable buffer (e.g., PBS with minimal ethanol/DMSO for solubility).

  • Pre-load syringes or vacuum tubes with the cocktail. Ensure the volume of the cocktail accounts for exactly 10% of the final blood draw volume (e.g., 100 µL cocktail for 900 µL blood).

  • Self-Validation Step: Add 10 µL of SIL-Angiotensin (4-8) to the pre-loaded tube.

Phase 2: Blood Draw and Immediate Arrest 4. Collect blood directly into the pre-loaded tubes. 5. CRITICAL: Invert the tube gently 5-8 times immediately (within 3 seconds). Causality: Enzymatic degradation begins the millisecond blood leaves the vein; delayed mixing is the #1 cause of artifactual data.

Phase 3: Processing and Extraction 6. Centrifuge the samples at 3,000 x g for 15 minutes at 4°C. Causality: Low temperatures thermodynamically slow down any residual enzyme kinetics. 7. Transfer the separated plasma to a new pre-chilled tube. 8. Snap-freeze the aliquots in liquid nitrogen and store at -80°C. 9. Prior to LC-MS/MS, perform Solid Phase Extraction (SPE) using a C18 cartridge to desalt the sample and remove large plasma proteins that cause ion suppression.

References
  • Proteolytic Processing of Angiotensin-I in Human Blood Plasma Source: PLOS One / NIH URL
  • Angiotensin II-induced Reduction in Body Mass Is Ang II Receptor-Mediated in Association with Elevated Corticosterone Source: PMC / NIH URL
  • Enhanced Distal Nephron Sodium Reabsorption in Chronic Angiotensin II Infused Mice Source: PMC / NIH URL
  • Angiotensinases Restrict Locally Generated Angiotensin II to the Blood Vessel Wall Source: AHA Journals URL

Sources

Technical Support Center: Optimizing RP-HPLC for Angiotensin (4-8) Fragments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As researchers and drug development professionals, isolating specific peptide fragments from the Renin-Angiotensin System (RAS) cascade presents unique analytical challenges. Angiotensin (4-8) is a highly hydrophobic pentapeptide generated through the successive proteolytic cleavage of Angiotensin II.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve baseline resolution and reproducible retention times for Angiotensin (4-8).

RAS_Pathway AngII Angiotensin II (1-8: DRVYIHPF) AngIII Angiotensin III (2-8: RVYIHPF) AngII->AngIII Aminopeptidase A AngIV Angiotensin IV (3-8: VYIHPF) AngIII->AngIV Aminopeptidase N Ang4_8 Angiotensin (4-8) (YIHPF) AngIV->Ang4_8 Aminopeptidase

Proteolytic cleavage cascade generating Angiotensin (4-8) from Angiotensin II.

Elution Dynamics & Physicochemical Properties

To optimize retention times, we must first understand the physicochemical nature of the target. Angiotensin (4-8) consists of the sequence Tyr-Ile-His-Pro-Phe (YIHPF) [1]. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention is dictated by the hydrophobic footprint of the peptide rather than strict molecular weight.

The Causality of Elution Order: You might expect smaller fragments to elute earlier. However, the N-terminal residues of Angiotensin II (Asp-Arg) are highly hydrophilic. As these are cleaved to form Ang IV and Ang (4-8), the remaining peptide becomes disproportionately hydrophobic, increasing its affinity for the C18 stationary phase. Furthermore, when using an ion-pairing agent like Trifluoroacetic acid (TFA) at pH ~2.0, the basic Arginine residue in Ang II forms a complex with the highly hydrophobic CF3 group of the TFA anion. This ion-pairing significantly increases the apparent hydrophobicity of Ang II, causing it to elute after the shorter fragments[2].

Table 1: RP-HPLC Elution Order of Key Angiotensin Fragments
Elution OrderPeptideSequenceMolecular Weight (Da)
1Ang (1-7)DRVYIHP899.0
2Ang (4-8) YIHPF 675.8
3Ang IV (3-8)VYIHPF774.9
4Ang II (1-8)DRVYIHPF1046.2
5Ang III (2-8)RVYIHPF931.1

Data synthesized from established 2[2]. Note: Specific retention times will shift based on column chemistry, but this relative order remains highly conserved.

Troubleshooting FAQs

Q: Why does Angiotensin (4-8) co-elute with Angiotensin IV despite their molecular weight differences? A: Angiotensin (4-8) (YIHPF) and Angiotensin IV (VYIHPF) differ only by a single N-terminal Valine 1. While Valine increases the hydrophobic footprint, a steep mobile phase gradient can compress the elution bands, causing them to overlap. Solution: Decrease the gradient slope to 0.5% – 1.0% B/min around the expected elution time. A shallow gradient allows the subtle hydrophobic difference of the Valine residue to resolve the peaks [[2]]().

Q: My Angiotensin (4-8) peaks are exhibiting severe tailing. How can I correct this? A: Peak tailing for Ang (4-8) is primarily caused by secondary interactions between the basic imidazole ring of its Histidine (His) residue and unreacted, acidic silanol groups on the silica-based stationary phase. Solution: Ensure you are using a fully end-capped C18 column. Additionally, verify that your mobile phase contains an adequate ion-pairing agent, such as 0.1% TFA. TFA lowers the pH to ~2.0, which fully protonates the silanol groups (neutralizing their negative charge) and forms a neutral ion pair with the basic Histidine, facilitating sharp peak shapes 3.

Q: Is it better to use Acetonitrile or Methanol as the organic modifier for Angiotensin fragments? A: Acetonitrile (ACN) is generally preferred for peptide mapping due to its lower viscosity and superior UV transparency at 214 nm, which is critical for detecting peptide bonds 3. However, if you are struggling with co-elution, switching to Methanol can alter the selectivity. For example, a Methanol gradient (35% to 80%) in a 10 μmol/mL ammonium acetate buffer (pH 5.4) at 40°C has been successfully used to isolate Ang (4-8) from local tissue perfusates [[4]]().

Q: Why is my retention time drifting across consecutive injections? A: Retention time drift for peptides is usually a symptom of inadequate column equilibration or temperature fluctuations. The partitioning coefficient of peptides is highly sensitive to temperature. Solution: Thermostat your column compartment to a stable temperature (e.g., 25°C or 40°C) 4. Furthermore, ensure a minimum of 10 column volumes (CV) of the initial mobile phase is pumped through the system between runs to re-equilibrate the stationary phase.

Standardized Experimental Protocol

This self-validating protocol is adapted from established 2 to ensure baseline resolution of Angiotensin fragments[2].

Phase 1: Preparation & System Suitability
  • Mobile Phase A: HPLC-grade Water containing 0.1% TFA (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% TFA (v/v). Degas both solvents via sonication.

  • Validation Check (Critical): Inject a blank solvent to confirm the absence of ghost peaks. Next, inject a standard calibration mix containing Ang (1-7), Ang (4-8), and Ang II. Baseline separation (Resolution > 1.5) must be achieved before proceeding with biological samples.

Phase 2: Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 5 µm, 2.1 x 250 mm), fully end-capped.

  • Temperature: Thermostatted strictly to 25°C to ensure reproducible partitioning.

  • Flow Rate: 0.35 mL/min.

  • Detection: UV absorbance at 214 nm (peptide bond).

Phase 3: Gradient Execution

Program your pumps according to the following shallow gradient to separate the structurally similar Angiotensin fragments[2].

Table 2: Optimized Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.085.015.0Equilibration
20.060.040.0Linear Gradient (Target Elution)
40.060.040.0Isocratic Wash
50.085.015.0Linear Gradient (Return)
70.085.015.0Isocratic Re-equilibration

Troubleshooting Workflow

HPLC_Optimization Start Initial RP-HPLC Run (Ang 4-8) EvalCoelution Co-elution with Ang IV / Ang II? Start->EvalCoelution AdjGradient Decrease Gradient Slope (e.g., 0.5% B/min) EvalCoelution->AdjGradient Yes EvalTailing Peak Tailing Observed? EvalCoelution->EvalTailing No AdjGradient->EvalTailing AdjBuffer Ensure 0.1% TFA & Use End-Capped C18 EvalTailing->AdjBuffer Yes EvalDrift Retention Time Drift? EvalTailing->EvalDrift No AdjBuffer->EvalDrift AdjTemp Thermostat Column (e.g., 25°C - 40°C) EvalDrift->AdjTemp Yes Optimized Optimized Ang (4-8) Separation EvalDrift->Optimized No AdjTemp->Optimized

Logical workflow for troubleshooting Angiotensin (4-8) RP-HPLC retention times.

References

  • Source: nih.
  • Source: nih.
  • Source: ahajournals.
  • Source: nih.
  • Source: acs.

Sources

Resolving solubility issues with Angiotensin I/II (4-8) lyophilized powder

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Solubility Issues with Angiotensin I/II (4-8)

Welcome to the Application Scientist Knowledge Base. As researchers transition from in silico models to in vitro and in vivo assays, peptide solubilization remains one of the most frequent analytical bottlenecks. Improper reconstitution leads to inaccurate dosing, irreproducible data, and assay failure. This guide provides a mechanistic framework and field-validated protocols for resolving solubility issues specific to the Angiotensin I/II (4-8) lyophilized powder.

Mechanistic Overview: The Solubility Paradox of YIHPF

In peptide chemistry, a common heuristic states that short peptides (≤5 amino acids) are inherently water-soluble[1]. Angiotensin I/II (4-8) represents a critical exception to this rule. Comprising the sequence Tyrosine-Isoleucine-Histidine-Proline-Phenylalanine (YIHPF) [2], this pentapeptide is a major C-terminal metabolite of Angiotensin II[3].

Despite its low molecular weight (675.79 g/mol )[2], it exhibits profound hydrophobicity. Four of its five residues (Y, I, P, F) possess hydrophobic or aromatic side chains. Furthermore, at physiological pH (7.4), the peptide carries a net charge approaching zero. The absence of electrostatic repulsion between peptide molecules, combined with strong intermolecular hydrophobic interactions, drives rapid aggregation and precipitation in standard aqueous buffers[4].

Physicochemical Profiling

Understanding the molecular characteristics of your peptide is the first step in designing a self-validating solubilization strategy.

ParameterValueMechanistic Implication for Solubilization
Sequence YIHPF80% hydrophobic/aromatic content. Drives aggregation in polar solvents.
Molecular Weight 675.79 g/mol Small size allows rapid dissolution if intermolecular bonds are disrupted.
Net Charge (pH 7.4) ~ 0Lacks electrostatic repulsion in physiological buffers (e.g., PBS).
Histidine (pKa ~6.0) 1 residueEnables pH-dependent solubility. Protonation at pH < 5.0 yields a net positive charge.
Oxidation Risk Low (No Cys/Met)Safe for reconstitution in 100% DMSO without risk of side-chain oxidation[4].
Frequently Asked Questions (Troubleshooting)

Q1: Why does my Angiotensin I/II (4-8) precipitate in PBS when the vendor datasheet says it is "soluble in water"? A: While some vendor datasheets list Angiotensin II (4-8) as "soluble in water"[5], this typically applies only to highly dilute concentrations in unbuffered, pure water (which naturally has a slightly acidic pH of ~5.5 due to dissolved CO₂). When you introduce the peptide to a physiological buffer like PBS (pH 7.4), the Histidine residue deprotonates, bringing the net charge to zero. Without electrostatic repulsion, the highly hydrophobic side chains collapse inward and aggregate, forming a cloudy suspension or gel[4].

Q2: What is the most reliable method for reconstituting this peptide for in vitro assays? A: The gold standard for peptides with >50% hydrophobic residues is primary dissolution in an aprotic organic solvent[6]. Using 100% DMSO disrupts intermolecular hydrogen bonding and hydrophobic interactions, creating a true molecular dispersion[1]. By dissolving the peptide completely in DMSO first, you can subsequently dilute it dropwise into an aqueous buffer.

Q3: My downstream cell culture assay is highly sensitive to DMSO toxicity. Can I use an aqueous-only approach? A: Yes, by exploiting the peptide's isoelectric properties. Because YIHPF contains a Histidine residue (pKa ~6.0), lowering the solvent pH below 5.0 will fully protonate the imidazole ring. This introduces a net positive charge (+1 from the N-terminus, +1 from Histidine, -1 from the C-terminus Net +1), increasing electrostatic repulsion and aqueous solubility[7]. You can achieve this using a 10-30% acetic acid solution[7], provided your final assay medium has sufficient buffering capacity to neutralize the acid upon dilution.

Q4: I made a mistake and added PBS directly to the lyophilized powder, resulting in a cloudy gel. How do I rescue my sample? A: Direct addition of buffer causes the hydrophobic regions to lock together. Do not discard the vial. To rescue the peptide:

  • Add a small volume of glacial acetic acid to shift the pH and induce charge repulsion.

  • Sonicate the vial in a water bath for 5-10 minutes to provide the mechanical energy needed to break up the aggregates[4].

  • If the solution remains cloudy, you must freeze-dry (lyophilize) the suspension to remove the water, returning the peptide to a powder state, and restart using the Organic Solvent Protocol[6].

Validated Reconstitution Protocols
Protocol A: Organic Solvent-Mediated Reconstitution (The Gold Standard)

Use this protocol for standard biochemical assays where a final DMSO concentration of <1% is acceptable.

  • Equilibration: Remove the lyophilized peptide from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can cause the hydrophobic powder to clump and degrade.

  • Primary Dissolution: Add 50–100 µL of 100% molecular biology-grade DMSO directly to the peptide powder to create a highly concentrated stock (e.g., 10–20 mg/mL)[7].

  • Agitation: Vortex gently for 60 seconds.

  • Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent with no visible particulates or refractive index gradients (schlieren). If cloudy, sonicate for 2 minutes[4].

  • Dilution: Under continuous vortexing, add your assay buffer (e.g., PBS) dropwise to the DMSO stock until the desired working concentration is reached.

  • Storage: Aliquot the remaining stock solution and store immediately at -80°C. Avoid repeated freeze-thaw cycles[7].

Protocol B: Acidic Aqueous Solubilization (For Organic-Sensitive Assays)

Use this protocol for sensitive in vivo or cell-based models where DMSO is strictly prohibited.

  • Equilibration: Equilibrate the vial to room temperature as described above.

  • Acidification: Add 50 µL of a 10% to 30% Acetic Acid solution to the lyophilized powder[7].

  • Agitation: Sonicate for 3–5 minutes. The acidic environment will protonate the Histidine residue, forcing the peptide molecules to repel one another.

  • Validation Checkpoint: Ensure the solution is optically clear.

  • Neutralization/Dilution: Dilute the acidic stock dropwise into a heavily buffered assay medium (e.g., 1X PBS or HEPES buffer). Verify the final pH of your solution using pH strips to ensure the acid has been adequately neutralized before applying to cells.

Decision Workflow

G Start Lyophilized Angiotensin I/II (4-8) (YIHPF) Equilibrate Equilibrate to Room Temp (Desiccator, 30 min) Start->Equilibrate SolventChoice Select Primary Solvent Equilibrate->SolventChoice OrgSolvent Organic Strategy (Preferred) Add 50-100 µL 100% DMSO SolventChoice->OrgSolvent High Conc. / General AqSolvent Aqueous Strategy (Low Conc.) Add 10-30% Acetic Acid SolventChoice->AqSolvent Organic-Sensitive Assays Dilution Dilute Dropwise with Assay Buffer (e.g., PBS) OrgSolvent->Dilution AqSolvent->Dilution Assess Visual Assessment (Is it clear?) Dilution->Assess Success Success: Aliquot & Store at -20°C to -80°C Assess->Success Clear Solution Fail Precipitation/Cloudiness Assess->Fail Cloudy/Particulate Rescue Rescue Protocol: Sonicate or Add NH4OH/AcOH Fail->Rescue Rescue->Assess Re-evaluate

Workflow for the reconstitution and solubility rescue of Angiotensin I/II (4-8) peptide.

References
  • PubChem . "Angiotensin pentapeptide | C35H45N7O7 | CID 171168". National Center for Biotechnology Information.[Link]

  • SB-Peptide . "Peptide Solubility Guidelines - How to solubilize a peptide".[Link]

  • JPT Peptide Technologies . "Peptide Solubilization Guidelines".[Link]

Sources

Technical Support Center: Angiotensin 4-8 ELISA Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Angiotensin peptide assays. Quantifying Angiotensin 4-8 (sequence: YIHPF) via Enzyme-Linked Immunosorbent Assay (ELISA) presents unique challenges. Because Angiotensin 4-8 is a downstream pentapeptide metabolite of the Renin-Angiotensin System (RAS), it shares extreme sequence homology with its precursors, such as Angiotensin II, III, and IV.

This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and eliminate background noise and false-positive signals in Angiotensin 4-8 ELISAs.

Pathway Visualization: The Root of Cross-Reactivity

The primary source of background noise in Angiotensin 4-8 assays is antibody cross-reactivity with highly abundant precursor peptides. Understanding the cleavage cascade is critical for designing a self-validating assay system.

G Angogen Angiotensinogen (Liver) AngI Angiotensin I (DRVYIHPFHL) Angogen->AngI Renin AngII Angiotensin II (DRVYIHPF) AngI->AngII ACE AngIII Angiotensin III (RVYIHPF) AngII->AngIII Aminopeptidase A Background ELISA Signal Output AngII->Background High Cross-Reactivity AngIV Angiotensin IV (VYIHPF) AngIII->AngIV Aminopeptidase M AngIII->Background High Cross-Reactivity Ang4_8 Angiotensin 4-8 (YIHPF) AngIV->Ang4_8 Aminopeptidase AngIV->Background High Cross-Reactivity Ang4_8->Background Target Specific Signal

Angiotensin cleavage cascade highlighting precursors that cause ELISA cross-reactivity background.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My blank wells and negative controls are showing high optical density (OD). What is causing this non-specific background? A1: High background in blank wells usually indicates inadequate blocking or secondary antibody non-specific binding. However, in Angiotensin assays, the blocking agent itself can be the culprit. Recent studies on Angiotensin receptor and peptide ELISAs have demonstrated that Bovine Serum Albumin (BSA)—commonly used in blocking buffers and Adsorb Out Beads (AOB)—can actively interfere with the antibody-antigen capture interface, leading to altered signal dynamics and background noise[1][2]. Actionable Fix: Switch your blocking buffer from BSA to a casein-based blocker or a commercial synthetic protein-free blocking buffer. Ensure your wash steps include 0.05% Tween-20 and allow a 1-2 minute soak time per wash to disrupt weak hydrophobic interactions[3].

Q2: I am seeing high background noise only in my plasma/serum samples, but my standard curve is perfectly clean. How do I fix matrix effects? A2: This is a classic symptom of ex vivo peptide degradation. Blood plasma contains highly active circulating aminopeptidases. If you collect blood without a robust protease inhibitor cocktail, larger abundant peptides (like Angiotensin II and IV) will rapidly degrade into Angiotensin 4-8 inside the collection tube[4]. This artificially inflates the Angiotensin 4-8 concentration, which manifests as "background noise" relative to your expected physiological baseline. Actionable Fix: You must use a specialized inhibitor buffer during blood collection (see the protocol section below) and perform Solid Phase Extraction (SPE) to remove large matrix proteins before running the ELISA[4].

Q3: How can I differentiate true Angiotensin 4-8 signal from cross-reactivity with Angiotensin IV? A3: Angiotensin IV (VYIHPF) and Angiotensin 4-8 (YIHPF) differ by only a single N-terminal Valine residue[5]. Polyclonal antibodies raised against the C-terminus will exhibit near 100% cross-reactivity between the two[4]. Actionable Fix: You must validate your assay using a competitive cross-reactivity check. Spike known concentrations of pure Angiotensin IV into your Ang 4-8 assay. If the OD spikes, your capture antibody lacks N-terminal specificity. You must source a monoclonal antibody specifically raised against the exposed N-terminal Tyrosine of Ang 4-8.

Q4: Can I use Adsorb Out Beads (AOB) to reduce non-specific binding in this assay? A4: We strongly advise against it. While AOBs are effective in Luminex-based assays for removing non-specific interactions, they are not validated for all ELISA platforms. The buffer in commercial AOBs often contains BSA, which has been proven to suppress true signals and interfere with Angiotensin-related ELISA kits[1][2].

Quantitative Data: Impact of Optimization on Assay Specificity

The table below summarizes the expected cross-reactivity profiles and background noise reduction when transitioning from a standard unoptimized assay to an optimized protocol (using SPE and N-terminal specific mAbs).

Peptide CompetitorSequenceStandard Assay Cross-Reactivity (%)Optimized Assay Cross-Reactivity (%)Background Impact
Angiotensin 4-8 YIHPF 100% (Target) 100% (Target) None (True Signal)
Angiotensin IVVYIHPF> 95%< 2%Severe False Positive
Angiotensin IIIRVYIHPF> 80%< 1%Moderate False Positive
Angiotensin IIDRVYIHPF~ 40%< 0.5%Matrix Interference
Angiotensin IDRVYIHPFHL< 5%< 0.1%Negligible
Experimental Protocols

To ensure self-validating and trustworthy results, researchers must prevent ex vivo generation of Angiotensin 4-8 and isolate the peptide from matrix interferents. Follow this validated methodology for sample preparation[4].

Protocol: Plasma Sample Preparation and Solid Phase Extraction (SPE)

Phase 1: Inhibitor-Stabilized Blood Collection Causality: Halting enzymatic activity immediately upon draw prevents the cleavage of Angiotensin II/III/IV into Angiotensin 4-8, eliminating artifactual background noise.

  • Prepare collection tubes containing the following inhibitor cocktail buffer (final concentrations in blood):

    • 0.15 mM Pepstatin A (Inhibits renin)

    • 20 mM Phenanthroline (Inhibits metalloproteases/ACE)

    • 125 mM EDTA (Chelates divalent cations required for protease activity)

    • 0.2% Neomycin (Prevents bacterial degradation)

  • Collect trunk blood or venipuncture blood directly into the heparanized, inhibitor-loaded vacuum tubes.

  • Centrifuge the blood at 3,000 x g for 30 minutes at 4°C to separate the plasma[4].

Phase 2: Solid Phase Extraction (SPE) via C18 Columns Causality: SPE removes bulky serum proteins (like albumin and endogenous antibodies) that cause steric hindrance and non-specific binding in the ELISA wells.

  • Equilibration: Preequilibrate a Sep-Pak C18 column (or equivalent) by passing 4 mL of 100% methanol, followed by 4 mL of LC-MS grade water, and finally 10 mL of assay buffer.

  • Loading: Load the stabilized plasma sample onto the column. Wash with 5 mL of LC-MS water to remove salts and hydrophilic interferents.

  • Elution: Elute the Angiotensin peptides using 2 mL of a Methanol : Water : Trifluoroacetic Acid mixture (70:29:1 ratio)[4].

  • Evaporation: Evaporate the eluate overnight using a speed-vacuum concentrator.

  • Reconstitution: Reconstitute the dried peptide pellet in 100 μL of your ELISA kit's standard sample diluent. Sonicate for 5 minutes to ensure complete solubilization before plating[4].

References
  • Wikipedia Contributors. "Angiotensin." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • CellMosaic. "Angiotensin IV (human)." CellMosaic Catalog. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123814, Angiotensin IV." PubChem. Available at:[Link]

  • Xu, et al. "Interrogation of Interfering Factors in ELISA Detecting Angiotensin Receptor Antibodies and Specificity Validation Using the Adsorption Elution Crossmatch (AXE) Technique." National Institutes of Health (PMC). Available at:[Link]

  • ImmunoWay. "Human Ang-I(Angiotensin I) ELISA Kit." ImmunoWay Protocol. Available at:[Link]

  • Cassis, L. A., et al. "Mechanisms contributing to angiotensin II regulation of body weight." American Journal of Physiology-Endocrinology and Metabolism. Available at:[Link]

  • Xu, et al. "Interrogation of Interfering Factors in ELISA Detecting Angiotensin Receptor Antibodies... (PDF)" ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting H-Tyr-Ile-His-Pro-Phe-OH Aggregation In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, biochemists, and drug development professionals working with the highly hydrophobic pentapeptide H-Tyr-Ile-His-Pro-Phe-OH (Angiotensin II fragment 4-8)[1].

Handling short, hydrophobic peptides requires a deep understanding of their physicochemical properties. Improper solubilization or storage will lead to macroscopic aggregation, non-specific surface adsorption, and ultimately, irreproducible assay data[2],[3]. This guide provides field-proven, self-validating methodologies to ensure monomeric dispersion and accurate quantification of your peptide.

Part 1: Peptide Physicochemical Profile

Before troubleshooting, it is critical to understand the molecular drivers of aggregation. The behavior of H-Tyr-Ile-His-Pro-Phe-OH is dictated by its amino acid composition and the pH of your working buffer[4].

Table 1: Physicochemical Properties of H-Tyr-Ile-His-Pro-Phe-OH

PropertyValueExperimental Implication
Sequence Y-I-H-P-FAngiotensin II (4-8) fragment; contains a highly hydrophobic core[1].
Molecular Weight 675.8 g/mol Small size allows rapid diffusion, but also rapid intermolecular stacking[1].
Hydrophobicity 80% (4/5 residues)Requires aprotic organic co-solvents (e.g., DMSO/DMF) for initial solvation[2].
Net Charge (pH 7.4) ~0Lacks electrostatic repulsion in physiological buffers, driving hydrophobic collapse[5].
Part 2: Troubleshooting FAQs

Q1: Why does my H-Tyr-Ile-His-Pro-Phe-OH peptide form a cloudy suspension when I add it directly to PBS at pH 7.4? Causality: The peptide sequence (YIHPF) consists of 80% hydrophobic or aromatic residues. At a physiological pH of 7.4, the N-terminal amine (+) and C-terminal carboxyl (-) groups neutralize each other, and the central Histidine residue (pKa ~6.0) is predominantly deprotonated (neutral). This results in an overall net charge of zero[5]. Without electrostatic repulsion to keep the molecules separated, the exposed hydrophobic side chains rapidly interact with one another to minimize contact with water, causing intermolecular stacking and macroscopic aggregation (cloudiness)[6].

Q2: I am losing peptide concentration over time during my in vitro assays, even when the solution looks clear. What is happening? Causality: Hydrophobic peptides like YIHPF have a high affinity for the hydrophobic surfaces of standard laboratory plastics (polystyrene and polypropylene)[3]. This phenomenon, known as non-specific surface adsorption, pulls the peptide out of the bulk solution and binds it to the tube walls, drastically reducing your effective assay concentration[7]. Solution: Always use specialized low-binding (siliconized) tubes and pipette tips when handling this peptide[3]. Maintaining a low concentration of organic solvent (e.g., 1-5% DMSO) in your final working buffer can also help competitively inhibit plastic binding.

Q3: How should I reconstitute this peptide to ensure monomeric dispersion without causing solvent toxicity in my cell cultures? Causality: Because aqueous buffers fail to disrupt the hydrophobic interactions of a zero-net-charge peptide, you must use an aprotic organic solvent for the initial solvation[2]. Solution: Dissolve the lyophilized powder completely in 100% DMSO at a high stock concentration (e.g., 10 mg/mL)[5]. Once the peptide is fully monomerized in DMSO, dilute it into your aqueous assay buffer. Ensure the final DMSO concentration remains below 0.5% - 1.0% for cell-based assays to prevent solvent toxicity[4].

Q4: Can I use pH adjustments instead of DMSO to dissolve the peptide? Causality: Yes. By shifting the pH away from the peptide's isoelectric point, you introduce a net charge, which creates electrostatic repulsion between peptide molecules[5]. Solution: To create a net positive charge, dissolve the peptide in 10-30% acetic acid (protonating the Histidine and C-terminus)[6]. To create a net negative charge, use a dilute basic solution like 0.1% ammonium hydroxide (deprotonating the N-terminus and Tyrosine)[6]. Note: Only use this method if your downstream assay can tolerate the subsequent pH neutralization step without causing the peptide to crash out of solution.

Part 3: Visualizing the Problem

AggregationMechanism pH Aqueous Buffer (pH 7.4) No Electrostatic Repulsion YIHPF H-Tyr-Ile-His-Pro-Phe-OH Exposed Hydrophobic Core pH->YIHPF Induces Net Charge ~0 Agg Intermolecular Stacking (Peptide Aggregation) YIHPF->Agg Hydrophobic Collapse Ads Hydrophobic Adsorption (Binding to Plastic Surfaces) YIHPF->Ads Surface Affinity Loss Loss of Effective Concentration Assay Failure Agg->Loss Ads->Loss

Mechanism of YIHPF aggregation and plastic adsorption in neutral aqueous buffers.

Part 4: Validated Experimental Protocols
Protocol 1: Optimal Reconstitution and Storage Strategy

This protocol utilizes a self-validating physical check to ensure complete solubilization.

  • Equilibration: Allow the lyophilized peptide vial to reach room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, leading to rapid hydrolysis and degradation of the peptide[8],[7].

  • Primary Solvation: Add 100% molecular-grade DMSO to achieve a stock concentration of 10 mg/mL[5]. Vortex gently and sonicate in a water bath for 1-2 minutes.

  • Visual Validation: Hold the tube against a light source. The solution must be completely optically clear. If particulates remain, add more DMSO in 10% increments until clear[4].

  • Aqueous Dilution: Slowly add the DMSO stock dropwise to your aqueous buffer (e.g., PBS) while vortexing, rather than adding buffer to the DMSO. Causality: Dropwise addition prevents localized "aqueous shock," which can force the highly concentrated peptide to precipitate instantly.

  • Physical Validation (Centrifugation): Centrifuge the final working solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a pellet is visible, solubilization has failed, and the peptide has aggregated.

  • Storage: Aliquot the 100% DMSO stock into low-binding siliconized tubes and store at -20°C[7]. Avoid freeze-thaw cycles. Do not store the peptide in aqueous working buffers long-term.

Protocol 2: Quantification and Aggregation Quality Control (QC)

Never assume the theoretical concentration matches the actual in-solution concentration.

  • Spectrophotometric Quantification: Because YIHPF contains one Tyrosine (Y) and one Phenylalanine (F), it absorbs UV light. Use the molar extinction coefficient of Tyrosine ( ϵ280​≈1490 M−1cm−1 ) to accurately determine the concentration of the soluble fraction at 280 nm.

  • Dynamic Light Scattering (DLS): Before running critical binding assays, analyze a 10 µL aliquot of your working solution via DLS. A monodisperse peak at < 2 nm indicates a healthy, monomeric peptide. Peaks > 100 nm indicate the presence of colloidal aggregates or fibrils that will skew your assay results.

Part 5: Visualizing the Workflow

Reconstitution A Lyophilized YIHPF Peptide (Highly Hydrophobic, Net Charge ~0) B Initial Solubilization Add 100% DMSO or DMF (50-100 µL/mg) A->B Step 1 C Sonication (1-2 min) Check for Optical Clarity B->C Step 2 D Aqueous Dilution Dilute with Assay Buffer (Keep DMSO < 5%) C->D Clear Solution G Lyophilize & Restart or Increase DMSO % C->G Cloudy/Precipitate E Centrifugation (10,000 x g, 5 min) Check for Pellet D->E Step 3 F Proceed to In Vitro Assay E->F No Pellet (Validated) E->G Pellet Formed

Decision tree for reconstituting and validating hydrophobic peptides like YIHPF.

References
  • Source: nih.
  • Source: sb-peptide.
  • Source: huji.ac.
  • Source: scribd.
  • Source: biorbyt.
  • Source: genscript.
  • Source: pinnaclepeptides.
  • Source: nibsc.

Sources

Validation & Comparative

Angiotensin I/II (4-8) vs Angiotensin IV receptor binding comparison

Author: BenchChem Technical Support Team. Date: April 2026

Angiotensin I/II (4-8) vs. Angiotensin IV: Receptor Binding and IRAP Affinity Comparison Guide

Executive Summary & Core Mechanisms

The Renin-Angiotensin System (RAS) extends far beyond classical cardiovascular regulation, playing a critical role in cognitive function, neuroprotection, and memory consolidation via its peptide fragments. Among these, Angiotensin IV (Ang IV) —a hexapeptide metabolite of Angiotensin II—has emerged as a potent cognitive enhancer. Its primary target is the AT4 receptor , which has been definitively identified as Insulin-Regulated Aminopeptidase (IRAP) [1].

Conversely, further proteolytic cleavage of Ang IV yields Angiotensin (4-8) . While both peptides share the C-terminal sequence Tyr-Ile-His-Pro-Phe, their binding affinities for IRAP diverge drastically. This guide provides an objective, data-driven comparison of their receptor binding profiles, structural causality, and the rigorous experimental methodologies required to evaluate them in drug development.

Structural Causality: The N-Terminal Anchor

As an application scientist evaluating peptide mimetics, it is crucial to understand why a single amino acid deletion causes a precipitous decline in receptor affinity.

  • Angiotensin IV (Ang 3-8): Sequence Val-Tyr-Ile-His-Pro-Phe. Ang IV binds to the catalytic site of IRAP with high affinity ( Ki​≈62 nM ) [1]. Structure-activity relationship (SAR) studies and molecular dynamics simulations reveal that the N-terminal tripeptide Val-Tyr-Ile is absolutely critical for IRAP binding [2]. The N-terminal Valine acts as a hydrophobic anchor, inserting deeply into the active site, while the subsequent residues form a γ -turn conformation at the C-terminal [3].

  • Angiotensin (4-8): Sequence Tyr-Ile-His-Pro-Phe. The removal of the N-terminal Valine completely abolishes this primary anchoring interaction. Consequently, Ang (4-8) exhibits an affinity profile similar to the parent Angiotensin II, which is practically inactive at the AT4/IRAP receptor (binding only in the micromolar range) [4]. Ang (4-8) acts primarily as an inactive degradation intermediate rather than a high-affinity signaling ligand.

Quantitative Binding Comparison

The following table synthesizes the binding affinities and metabolic stability of these endogenous peptides alongside modern synthetic mimetics developed to overcome the poor pharmacokinetic profile of native Ang IV.

Ligand / PeptideSequenceTarget ReceptorBinding Affinity ( Ki​ / IC50​ )Metabolic Stability
Angiotensin II Asp-Arg-Val-Tyr-Ile-His-Pro-PheAT1R / AT2RHigh (Sub-nanomolar for AT1R)Low (Rapidly degraded)
Angiotensin IV Val-Tyr-Ile-His-Pro-PheIRAP (AT4R) Ki​≈62 nM [1]Low ( t1/2​<2 min )
Angiotensin (4-8) Tyr-Ile-His-Pro-PheIRAP (AT4R)Very Low / Micromolar [4]Very Low
AL-11 (Mimetic) β -homoamino acid modified Ang IVIRAP (AT4R) Ki​≈7.6 nM [2]High
HA08 (Mimetic) Macrocyclic Ang IV analogueIRAP (AT4R) Ki​≈3.3 nM [3]High

Experimental Workflows: Self-Validating Protocol for IRAP Binding

To accurately measure the binding affinity of Ang IV vs. Ang (4-8), researchers must account for the rapid proteolytic degradation of these peptides in standard assays. The following radioligand competition assay utilizes a self-validating chelator system to ensure that the measured Ki​ reflects true apo-enzyme binding affinity, not differential degradation rates [1].

Step-by-Step Radioligand Competition Assay:

  • Membrane Preparation: Harvest CHO-K1 cells (endogenously expressing IRAP) or HEK293 cells transiently transfected with human IRAP. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) at 4∘C and centrifuge to isolate the membrane fraction.

  • Protease Inhibition (Critical Step): Pre-incubate the membrane homogenates with a chelator cocktail (e.g., 1,10-phenanthroline and EDTA).

    • Causality: IRAP and other background aminopeptidases (like AP-N) are zinc-metallopeptidases. Chelators strip the Zn2+ ion, blocking catalytic degradation of the peptide ligands while preserving the IRAP apo-enzyme binding site [1].

  • Ligand Incubation: Add 0.1 nM of [125I] -Ang IV as the radiotracer. Introduce the competing unlabeled ligands (Ang IV or Ang 4-8) at concentrations ranging from 10−11 to 10−5 M . Incubate at 37∘C for 1 hour.

  • Separation and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold Tris-HCl buffer.

  • Quantification & Internal Validation: Measure the bound radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

    • Self-Validating Control: Run parallel assays in the absence of chelators. A significant discrepancy in Ki​ values between the chelated and non-chelated states confirms that the ligand is susceptible to rapid proteolytic degradation. Because Ang (4-8) shows low affinity in both states, it definitively proves a lack of intrinsic binding capacity rather than mere assay degradation.

Metabolic Pathway and Receptor Targeting Visualization

Pathway AngII Angiotensin II (1-8) Asp-Arg-Val-Tyr-Ile-His-Pro-Phe AngIV Angiotensin IV (3-8) Val-Tyr-Ile-His-Pro-Phe AngII->AngIV Aminopeptidase A/N (Cleaves Asp, Arg) AT1R AT1 / AT2 Receptors (Vasoconstriction / Signaling) AngII->AT1R High Affinity Ang48 Angiotensin (4-8) Tyr-Ile-His-Pro-Phe AngIV->Ang48 Aminopeptidase (Cleaves Val) IRAP IRAP / AT4 Receptor (Cognitive Enhancement) AngIV->IRAP High Affinity (Ki ~62nM) Ang48->IRAP Low Affinity (Micromolar) Degradation Inactive Clearance Ang48->Degradation Rapid Clearance

Metabolic degradation of Angiotensin II to Ang IV and Ang (4-8), highlighting receptor affinities.

References

  • Disulfide Cyclized Tripeptide Analogues of Angiotensin IV as Potent and Selective Inhibitors of Insulin-Regulated Aminopeptidase (IRAP) . Journal of Medicinal Chemistry.[Link]

  • From Angiotensin IV to Small Peptidemimetics Inhibiting Insulin-Regulated Aminopeptidase . Frontiers in Chemistry.[Link]

  • Discovery of Inhibitors of Insulin-Regulated Aminopeptidase as Cognitive Enhancers . PMC - National Institutes of Health.[Link]

  • Angiotensin AT4 receptor ligand interaction with cystinyl aminopeptidase and aminopeptidase N . European Journal of Pharmacology.[Link]

Technical Monograph: Comparative Efficacy of Angiotensin II (1-8) vs. Angiotensin II (4-8) Pentapeptide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Causality

The Renin-Angiotensin System (RAS) is not a linear pathway, but a complex proteolytic cascade generating multiple bioactive peptides with distinct physiological roles. Angiotensin II (1-8) (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) is the primary endocrine effector, driving potent vasoconstriction, aldosterone synthesis, and memory consolidation via AT1 and AT2 receptors[1].

In contrast, Angiotensin II (4-8) (H-Tyr-Ile-His-Pro-Phe-OH), a pentapeptide metabolite formed by sequential N-terminal cleavage, exhibits a highly specialized pharmacological profile[2]. The loss of the N-terminal Asp1, Arg2, and Val3 residues drastically alters its receptor affinity. Because Asp1 and Arg2 are critical for fully engaging the AT1 receptor's extracellular loops, Ang II (4-8) loses nearly all renin-suppressing and steroidogenic actions[3]. However, the conserved C-terminal domain (Tyr-Ile-His-Pro-Phe) retains the specific structural motifs required to suppress Atrial Natriuretic Peptide (ANP) secretion and modulate central dopaminergic pathways[4][5].

For drug development professionals, understanding this divergence is critical: Ang II (4-8) serves as a blueprint for designing targeted therapeutics that decouple cardiac endocrine modulation (ANP suppression) from systemic hypertensive effects.

Molecular & Metabolic Pathway

The generation of Ang II (4-8) is an enzymatic progression driven by aminopeptidases that systematically strip the N-terminus of Angiotensin II, shifting the peptide from a systemic hypertensive agent to a localized tissue modulator[5].

RAS_Pathway AngII Angiotensin II (1-8) Asp-Arg-Val-Tyr-Ile-His-Pro-Phe AngIII Angiotensin III (2-8) Arg-Val-Tyr-Ile-His-Pro-Phe AngII->AngIII Aminopeptidase A AT1 AT1 Receptor (Vasoconstriction / Aldosterone) AngII->AT1 High Affinity ANP Atrial Stretch Receptors (ANP Suppression) AngII->ANP Potent Inhibition AngIV Angiotensin IV (3-8) Val-Tyr-Ile-His-Pro-Phe AngIII->AngIV Aminopeptidase N Ang48 Angiotensin II (4-8) Tyr-Ile-His-Pro-Phe AngIV->Ang48 Aminopeptidases Ang48->AT1 Negligible Affinity Ang48->ANP Potent Inhibition CNS Central Dopaminergic Pathways Ang48->CNS Modulates Stereotypy

Caption: Metabolic degradation of Angiotensin II to Angiotensin II (4-8) and their divergent signaling pathways.

Quantitative Efficacy Comparison

The following table synthesizes the comparative pharmacodynamics of both peptides based on established in vivo and ex vivo models.

ParameterAngiotensin II (1-8)Angiotensin II (4-8) PentapeptideCausality / Mechanism
Molecular Weight 1046.2 g/mol [6]675.8 g/mol [2]Cleavage of Asp-Arg-Val
Vasopressor Activity Extremely Potent (Rapid onset/offset)Modest & Prolonged[3]Lacks AT1 affinity; prolonged effect suggests slow dissociation from peripheral arterioles.
Steroidogenesis High (Stimulates Aldosterone)None[3]N-terminal Asp1/Arg2 are mandatory for adrenal AT1 receptor activation.
ANP Secretion Potent SuppressionPotent Suppression[5]C-terminal sequence (Tyr-Ile-His-Pro-Phe) is sufficient for stretch-induced ANP inhibition.
CNS: Memory Improves Consolidation[4]No Effect[4]Memory consolidation requires the full octapeptide sequence.
CNS: Dopaminergic Intensifies StereotypyIntensifies Stereotypy[4]Both peptides cross-react with central dopaminergic modulatory sites.

Self-Validating Experimental Workflows

To accurately compare these peptides, researchers must utilize models that isolate specific physiological responses. Systemic in vivo administration of Ang II (1-8) triggers baroreceptor reflexes that confound direct cardiac measurements. Therefore, an ex vivo isolated atria model is the gold standard for assessing ANP secretion[5].

Protocol 1: Ex Vivo Isolated Perfused Rat Atria Model (ANP Secretion)

This protocol decouples direct cardiac endocrine responses from systemic hemodynamics.

Step-by-Step Methodology:

  • Tissue Preparation: Extract the left atrium from Sprague-Dawley rats and immediately mount it in a custom organ chamber.

  • Perfusion & Equilibration: Perfuse the atrium with HEPES-buffered saline (pH 7.4) at a constant rate of 1.2 mL/min. Maintain temperature at 37°C and pace the atrium electrically (e.g., 1.5 Hz, 30V, 0.3 ms duration) to ensure a consistent baseline stroke volume. Equilibrate for 60 minutes.

  • Induction of Atrial Stretch: Increase the resting tension (stretch) from 0.5g to 1.5g. This mechanical stretch is the primary catalyst for ANP vesicular release.

  • Peptide Administration: Introduce Ang II (1-8) or Ang II (4-8) into the perfusate at equimolar concentrations (e.g., 100 nM to 1 μM).

  • Fraction Collection & Quantification: Collect perfusate fractions every 2 minutes. Quantify ANP levels using a highly specific Radioimmunoassay (RIA).

  • Validation Check: A successful baseline stretch should increase ANP secretion by ~70%[5]. If baseline stretch fails to induce ANP, the tissue viability is compromised, and the run must be discarded.

Workflow Prep Tissue Prep Isolated Rat Atria Equil Equilibration HEPES Buffer, 1.2 ml/min Prep->Equil Stretch Atrial Stretch Increase Tension to 1.5g Equil->Stretch Admin Peptide Admin Ang II vs Ang (4-8) Stretch->Admin Measure RIA Quantification Measure ANP Release Admin->Measure

Caption: Ex vivo experimental workflow for assessing peptide efficacy on atrial stretch-induced ANP secretion.

Protocol 2: In Vivo Hemodynamic & Steroidogenic Assessment

To evaluate the systemic differences, an intravenous infusion model in human or animal subjects is utilized[3].

Step-by-Step Methodology:

  • Subject Preparation: Catheterize subjects for continuous intravenous infusion and arterial blood pressure monitoring.

  • Baseline Sampling: Draw baseline blood samples to establish resting Plasma Renin Activity (PRA) and plasma aldosterone levels.

  • Infusion: Infuse Ang II (4-8) at 9.0 nmol/min/kg for 15 minutes. (Note: Ang II 1-8 requires much lower doses due to extreme potency).

  • Monitoring: Record systolic and diastolic blood pressure continuously. The pressor effect of Ang II (4-8) is modest but exhibits a prolonged duration, often taking up to 60 minutes post-infusion to return to baseline[3].

  • Endocrine Assay: Draw post-infusion blood samples. Ang II (4-8) will show no significant change in PRA or aldosterone, validating its lack of classical AT1 receptor activation[3].

Conclusion

Angiotensin II (4-8) is not merely an inactive degradation product. While it lacks the N-terminal residues required to trigger the severe vasoconstriction and aldosterone release characteristic of Angiotensin II (1-8), it retains potent, highly specific biological activities. Its ability to suppress ANP secretion with equal potency to the parent octapeptide[5], combined with its central dopaminergic effects[4], highlights the C-terminal pentapeptide sequence as a critical domain for targeted mechanoreceptor and CNS interactions.

References

  • PubChem. "Ile(5)-angiotensin II dizwitterion | C50H71N13O12 | CID 45266664" National Institutes of Health. Available at:[Link]

  • PubChem. "Angiotensin pentapeptide | C35H45N7O7 | CID 171168" National Institutes of Health. Available at:[Link]

  • Kono, T., et al. "Biological Activity of Angiotensin II-(4-8)-Pentapeptide in Man." Clinical Science, Portland Press, 1985. Available at:[Link]

  • Choi, Y.H., et al. "Comparative effects of angiotensin II and angiotensin-(4-8) on blood pressure and ANP secretion in rats." The Korean Journal of Physiology & Pharmacology, 2017. Available at:[Link]

  • Braszko, J.J., et al. "Behavioral effects of angiotensin II and angiotensin II-(4-8)-pentapeptide in rats." Physiology & Behavior / PubMed, 1988. Available at: [Link]

  • Karnik, S.S., et al. "International Union of Basic and Clinical Pharmacology. XCIX. Angiotensin Receptors: Interpreters of Pathophysiological Angiotensinergic Stimuli." Pharmacological Reviews / PMC, 2015. Available at:[Link]

Sources

Advanced LC-MS/MS Method Validation for the Detection of Angiotensin II (4-8) (H-Tyr-Ile-His-Pro-Phe-OH): A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to RAAS Peptide Quantification

The Renin-Angiotensin-Aldosterone System (RAAS) orchestrates a complex cascade of vasoactive peptides that are critical to cardiovascular and renal homeostasis[1]. While Angiotensin II (Ang II) is the primary effector, its downstream metabolites possess distinct, and sometimes opposing, biological functions. Among these is Angiotensin II (4-8) , a pentapeptide with the sequence H-Tyr-Ile-His-Pro-Phe-OH [2].

Historically, the quantification of these low-abundance peptides relied on immunoassays (e.g., ELISA). However, because multiple angiotensin peptides share highly conserved sequences, antibodies suffer from severe cross-reactivity, leading to poor specificity and reproducibility[1]. Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard, offering absolute structural specificity based on precise mass-to-charge (m/z) ratios and unique fragmentation patterns[1][3].

This guide objectively compares LC-MS/MS analytical strategies, sample preparation methodologies, and validation frameworks required to accurately detect and quantify H-Tyr-Ile-His-Pro-Phe-OH in complex biological matrices.

Physicochemical Properties of Angiotensin II (4-8)
PropertyValueReference
Sequence H-Tyr-Ile-His-Pro-Phe-OH (YIHPF)[2]
Molecular Formula C35H45N7O7[4]
Monoisotopic Mass 675.338 Da[2]
Molecular Weight 675.787 g/mol [4]
CAS Number 52530-60-6[4]

The Proteolytic Cascade

Understanding the enzymatic generation of H-Tyr-Ile-His-Pro-Phe-OH is crucial for designing pre-analytical stabilization protocols. The peptide is generated as Angiotensin II is sequentially degraded by endogenous aminopeptidases[1].

RAAS_Pathway AngII Angiotensin II (1-8) Asp-Arg-Val-Tyr-Ile-His-Pro-Phe AngIII Angiotensin III (2-8) Arg-Val-Tyr-Ile-His-Pro-Phe AngII->AngIII Aminopeptidase A Ang4_8 Angiotensin (4-8) H-Tyr-Ile-His-Pro-Phe-OH AngII->Ang4_8 Direct Proteolysis AngIV Angiotensin IV (3-8) Val-Tyr-Ile-His-Pro-Phe AngIII->AngIV Aminopeptidase N AngIV->Ang4_8 Aminopeptidase

Figure 1: Proteolytic cascade generating Angiotensin (4-8) from Angiotensin II.

Pre-Analytical Stability: The Causality of Degradation

The most significant bottleneck in RAAS peptide quantification is not instrument sensitivity, but pre-analytical stability. Angiotensins circulate at picomolar (pM) levels and are subject to rapid ex vivo degradation or artificial generation by endogenous proteases[5].

The Causality Principle : If a biological sample is collected without immediate enzymatic quenching, endogenous ACE and aminopeptidases will continue to cleave Ang II into fragments like Angiotensin II (4-8) inside the collection tube. Consequently, the measured concentrations will reflect ex vivo artifacts rather than true physiological states[1][5]. Furthermore, highly hydrophobic peptides will non-specifically adsorb to plastic tube walls, causing false negatives[5]. To mitigate this, blood must be drawn into tubes containing a specialized protease inhibitor cocktail (e.g., EDTA, pepstatin A, PMSF) combined with surfactants[5].

Sample Preparation Comparison: SPE vs. PPT

To achieve sub-picomolar limits of detection, the target peptide must be separated from ion-suppressing matrix components (salts, phospholipids, and massive proteins).

  • Protein Precipitation (PPT) : Fast and cost-effective. SCIEX demonstrated a direct PPT method for Ang I and II, achieving Limits of Quantitation (LOQ) of 0.015 ng/mL[6]. However, PPT leaves significant residual matrix, which can suppress the ionization of lower-abundance fragments like Ang (4-8).

  • Solid-Phase Extraction (SPE) : C18 Sep-Pak cartridges are the gold standard for deep peptide enrichment. SPE actively desalts the sample and concentrates the target peptides, achieving lower limits of quantification (e.g., 10 pg/mg in tissue)[7].

Self-Validating Protocol: C18 Solid-Phase Extraction (SPE)

Trustworthiness Check: This protocol incorporates stable isotope dilution. Spiking a heavy-labeled internal standard (e.g., 13C/15N-Ang IV) into every sample prior to extraction corrects for matrix effects and physical extraction losses, creating a self-validating quantitative system[3].

  • Step 1: Pre-Analytical Quenching & IS Addition

    • Action: Immediately upon collection, treat plasma with a protease inhibitor cocktail and spike with a known concentration of heavy-labeled internal standard (IS)[3][5].

    • Causality: The absolute peak area of the IS in the final MS data validates the extraction efficiency. A sudden drop in IS signal flags a failed extraction or severe matrix effect.

  • Step 2: Cartridge Conditioning

    • Action: Pass 1 mL of 100% Acetonitrile, followed by 1 mL of HPLC-grade Water (0.1% Formic Acid) through a C18 cartridge[3][7].

    • Causality: Acetonitrile solvates the collapsed C18 alkyl chains, standing them up to maximize the surface area for peptide binding. The acidic water equilibrates the column to match the sample's pH.

  • Step 3: Sample Loading and Washing

    • Action: Load the quenched sample. Wash with 2 mL of 5% Acetonitrile in Water (0.1% Formic Acid)[7].

    • Causality: The low-organic wash selectively elutes hydrophilic salts and non-specifically bound polar proteins, while the hydrophobic H-Tyr-Ile-His-Pro-Phe-OH remains tightly bound to the stationary phase.

  • Step 4: Elution

    • Action: Elute with 1 mL of 80% Acetonitrile / 20% Water (0.1% Formic Acid).

    • Causality: The high concentration of organic solvent disrupts the hydrophobic interactions between the C18 phase and the peptide's non-polar residues (Isoleucine, Proline, Phenylalanine), releasing the analyte[2][4].

  • Step 5: Evaporation and Reconstitution

    • Action: Evaporate to dryness under nitrogen and reconstitute in 50 µL of the initial LC mobile phase (e.g., 10% Acetonitrile)[1].

    • Causality: Concentrates the sample to boost sensitivity and matches the solvent strength of the LC gradient starting conditions, preventing peak broadening during injection.

LC-MS/MS Analytical Methodologies

Once extracted, the peptides are subjected to chromatographic separation and mass spectrometric detection.

  • Chromatography : Reversed-phase C18 columns (e.g., Phenomenex Kinetex or Jupiter) are standard[3][6]. The mobile phase typically consists of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B), utilizing a linear gradient to elute the peptides based on hydrophobicity[3].

  • Mass Spectrometry : Electrospray ionization (ESI) is operated in positive mode. For H-Tyr-Ile-His-Pro-Phe-OH (Monoisotopic mass 675.338 Da), the instrument isolates the multiply charged precursor ions—typically the [M+H]+ at m/z ~676.3 or the[M+2H]2+ at m/z ~338.7[2][3].

LCMS_Workflow PreAnalytic 1. Pre-Analytics Protease Inhibitors Extraction 2. SPE Extraction C18 Cartridge PreAnalytic->Extraction Separation 3. UHPLC Reversed-Phase C18 Extraction->Separation Detection 4. MS/MS ESI+ MRM Mode Separation->Detection Analysis 5. Data Analysis Quantification Detection->Analysis

Figure 2: End-to-end LC-MS/MS analytical workflow for Angiotensin peptide quantification.

Performance Comparison of Analytical Platforms

The choice of mass analyzer dictates the sensitivity and application of the assay. Triple Quadrupole (QQQ) instruments operating in Multiple Reaction Monitoring (MRM) mode offer the highest sensitivity for targeted quantification[3]. Conversely, Quadrupole Time-of-Flight (Q-TOF) instruments provide high-resolution accurate mass, which is invaluable for identifying novel peptide modifications or unknown fragments[7][8].

Analytical PlatformTarget AnalytesSample PreparationLimit of Quantitation / SensitivityPrecision & AccuracyKey AdvantageRef.
Immunoassay (ELISA) Ang I, Ang IIDirect / ExtractionHighly VariablePoor reproducibilityLow initial equipment cost[1]
Triple Quadrupole (QQQ) Ang II, Ang III, Ang IVC18 SPE20 - 25 pgR² > 0.99 (Linearity)Ultimate sensitivity & selectivity[3]
Q-TOF Mass Spectrometry Ang II, Ang 1-7C18 SPE10 pg/mg (Tissue)12.7% Precision, 100.6% RecoveryAccurate mass & isotope pattern[7]
Micro-UHPLC-MS/MS Ang 1-10, 1-8, 1-7, 1-5Surfactants + Inhibitors< 1 pMHighMitigates non-specific adsorption[5]
Triple Quadrupole (Citrine) Ang I, Ang II, AldosteroneProtein Precipitation0.015 ng/mLClinical GradeFast turnaround, low cost[6]

Conclusion

The accurate detection of H-Tyr-Ile-His-Pro-Phe-OH and related RAAS fragments requires a holistic analytical approach. While immunoassays paved the way for early cardiovascular research, their lack of specificity renders them obsolete for complex peptide profiling[1]. LC-MS/MS, when paired with rigorous pre-analytical quenching and C18 Solid-Phase Extraction, provides a self-validating, highly sensitive framework. By leveraging stable isotope dilution and MRM transitions, researchers can achieve sub-picomolar quantification, unlocking deeper insights into the pathophysiology of hypertension and kidney disease[5][7].

Sources

Comprehensive Comparison Guide: H-Tyr-Ile-His-Pro-Phe-OH [Angiotensin (4-8)] vs. Major Renin-Angiotensin System Peptides

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the non-classical axes of the Renin-Angiotensin System (RAS), understanding the precise structure-activity relationships of angiotensin fragments is critical. While Angiotensin II (Ang II) is the primary effector of the classical RAS pathway, its downstream metabolic cleavage products—specifically Angiotensin IV (Ang IV) and Angiotensin (4-8) (H-Tyr-Ile-His-Pro-Phe-OH) —exhibit distinct pharmacological profiles.

This guide provides an objective, data-driven comparison of Ang (4-8) against other major RAS peptides, detailing their receptor affinities, metabolic pathways, and the experimental methodologies required to accurately study them.

Biochemical and Structural Comparison

The progressive N-terminal cleavage of Ang II by aminopeptidases fundamentally alters the peptide's receptor selectivity. The removal of the first two amino acids (Asp1-Arg2) abolishes classical AT1/AT2 receptor affinity, while exposing the crucial Val3 residue that docks with the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP)[1].

Table 1: Physicochemical Properties of RAS Peptides
PeptideSequenceLengthMolecular Weight ( g/mol )Primary Receptor Target
Angiotensin II Asp-Arg-Val-Tyr-Ile-His-Pro-PheOctapeptide (1-8)~1046.2AT1, AT2
Angiotensin III Arg-Val-Tyr-Ile-His-Pro-PheHeptapeptide (2-8)~931.1AT1, AT2, AT4 (Moderate)
Angiotensin IV Val-Tyr-Ile-His-Pro-PheHexapeptide (3-8)~774.9AT4 (IRAP)
Angiotensin (4-8) Tyr-Ile-His-Pro-PhePentapeptide (4-8)~675.8None (Weak AT4)
Angiotensin (1-7) Asp-Arg-Val-Tyr-Ile-His-ProHeptapeptide (1-7)~899.0Mas Receptor

Data supported by synthetic peptide characterizations[2].

Metabolic Cascade and Receptor Selectivity

The generation of Ang (4-8) occurs via the sequential degradation of Ang II[3]. Aminopeptidase A (APA) cleaves Ang II to Ang III, followed by Aminopeptidase N (APN) cleavage to yield Ang IV. Further N-terminal degradation removes the Val3 residue, producing the pentapeptide Ang (4-8)[3].

RAS_Pathway AngII Angiotensin II (1-8) Asp-Arg-Val-Tyr-Ile-His-Pro-Phe AngIII Angiotensin III (2-8) Arg-Val-Tyr-Ile-His-Pro-Phe AngII->AngIII Aminopeptidase A AT1 AT1 / AT2 Receptors AngII->AT1 AngIV Angiotensin IV (3-8) Val-Tyr-Ile-His-Pro-Phe AngIII->AngIV Aminopeptidase N AngIII->AT1 Ang4_8 Angiotensin (4-8) Tyr-Ile-His-Pro-Phe AngIV->Ang4_8 Aminopeptidases AT4 AT4 Receptor (IRAP) AngIV->AT4 Ang4_8->AT4 Weak Binding

Metabolic cascade of the RAS and receptor binding specificities.
Table 2: Comparative Receptor Binding Affinities ( Kd​ )
PeptideAT1 ReceptorAT2 ReceptorAT4 Receptor (IRAP)
Ang II ~1 nM~1 nMLow Affinity
Ang III ~5 nM~5 nMModerate Affinity
Ang IV Low AffinityLow Affinity0.24 nM
Ang (4-8) NegligibleNegligibleLow Affinity

Mechanistic Insight: The AT4 receptor exhibits strict structural requirements for its ligands. The N-terminal Valine of Ang IV is the critical pharmacophore for IRAP docking. When this Valine is cleaved to form Ang (4-8), the binding affinity ( Kd​ ) drops precipitously from the picomolar/low-nanomolar range (~0.24 nM) to negligible levels[4]. Consequently, Ang (4-8) is primarily viewed as an inactive degradation product, making it an ideal negative control in Ang IV pharmacological studies.

Experimental Methodologies & Self-Validating Protocols

To accurately compare the activity of Ang (4-8) against Ang IV, researchers must utilize highly controlled in vitro and in vivo assays. Below are field-proven protocols designed to isolate the specific receptor interactions of these peptides.

Protocol A: Competitive Radioligand Binding Assay (AT4/IRAP)

This assay determines the binding affinity of Ang (4-8) compared to Ang IV in tissues rich in AT4 receptors (e.g., bovine adrenal cortex or rat hippocampus).

Causality & Experimental Design: Divalent cations ( Mg2+ and Ca2+ ) have been experimentally proven to diminish the binding of 125I -Ang IV to adrenal cortex membranes[4]. Therefore, the assay buffer must be formulated with EDTA to chelate these ions. This prevents conformational inhibition of the AT4 receptor and neutralizes endogenous metalloproteases, creating a self-validating system that ensures any loss of signal is due strictly to competitive peptide displacement, not degradation.

  • Tissue Preparation: Homogenize isolated adrenal cortex tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA and a protease inhibitor cocktail.

  • Membrane Isolation: Centrifuge the homogenate at 100,000 × g for 60 minutes at 4°C. Resuspend the membrane pellet in the assay buffer to a final concentration of 1 mg protein/mL.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of membranes, 50 µL of 125I -Ang IV (final concentration 0.1 nM), and 50 µL of the competitor peptide (Ang IV or Ang 4-8) at varying concentrations ( 10−12 to 10−5 M). Incubate at 37°C for 120 minutes to reach pseudo-equilibrium[4].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma counter and calculate IC50​ and Kd​ values via non-linear regression analysis.

Workflow Prep Tissue Preparation (EDTA Buffer) Membrane Membrane Isolation (100k x g) Prep->Membrane Incubation Radioligand Incubation (125I-Ang IV) Membrane->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Analysis Data Analysis (IC50 / Kd) Filtration->Analysis

Step-by-step workflow for competitive radioligand binding assay.
Protocol B: In Vivo Cognitive Behavioral Testing (Morris Water Maze)

Ang IV is a potent facilitator of spatial learning and memory. To prove that this cognitive enhancement is sequence-specific, Ang (4-8) is utilized as an equimolar negative control[5].

Causality & Experimental Design: Because Ang (4-8) lacks the AT4-binding Val3 residue, it should fail to improve spatial learning. Infusing Ang (4-8) validates that the behavioral effects observed with Ang IV are strictly receptor-mediated and not an artifact of general peptide infusion or non-specific amino acid metabolism in the brain[5].

  • Surgical Preparation: Under anesthesia, stereotaxically implant a chronic indwelling cannula into the lateral cerebral ventricle of male Wistar rats. Allow 5 days for recovery.

  • Peptide Infusion: Using an osmotic minipump, continuously infuse artificial cerebrospinal fluid (aCSF control), Ang IV (0.5 nmol/hr), or Ang (4-8) (0.5 nmol/hr)[5].

  • Acquisition Phase: Over 6-8 consecutive days, subject the rats to the Morris Water Maze. Record the escape latency (time taken to find the hidden platform).

  • Probe Trial: On day 9, remove the platform and measure the time spent in the target quadrant to assess memory retention.

Expected Outcome: Rats infused with Ang IV will show significantly reduced escape latencies compared to aCSF controls. Rats infused with Ang (4-8) will mirror the aCSF control group, confirming the necessity of the intact Ang IV sequence for AT4-mediated cognitive enhancement[5].

Summary for Drug Development Professionals

When designing therapeutics or experimental assays targeting the non-classical RAS:

  • Angiotensin IV should be the primary focus for targeting the AT4 (IRAP) receptor to modulate cognitive function or renal vasodilation.

  • H-Tyr-Ile-His-Pro-Phe-OH [Ang (4-8)] possesses negligible affinity for classical AT1/AT2 receptors and low affinity for the AT4 receptor. Its primary utility in drug development and pharmacological research is as a highly specific, structurally similar negative control to validate the pharmacophore requirements of Ang IV-based peptidomimetics.

References

  • Angiotensin 2 [4-8] Peptide - Abbiotec - abbiotec.com.
  • Untersuchung der proteolytischen Prozessierung von humanen Angiotensin-Peptiden - uni-hamburg.de.
  • Discovery of a distinct binding site for angiotensin II (3-8)
  • A specific binding site recognizing a fragment of angiotensin II in bovine adrenal cortex membranes - nih.gov.
  • Contributions of the Brain Angiotensin IV–AT 4 Receptor Subtype System to Sp

Sources

In Vivo vs. In Vitro Efficacy of H-Tyr-Ile-His-Pro-Phe-OH: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical biochemists, and drug development professionals. Focus: Pharmacodynamics, structural biology, and behavioral pharmacology of Angiotensin II (4-8).

Executive Summary

The pentapeptide H-Tyr-Ile-His-Pro-Phe-OH (CAS: 52530-60-6), commonly identified as Angiotensin II (4-8) or Ang(4-8) , is a downstream metabolic fragment of the Renin-Angiotensin System (RAS) [1]. Long overshadowed by its potent precursor, Angiotensin II (Ang II), this pentapeptide is now recognized for its highly specific utility in targeted in vitro analytical assays and its distinct neurobehavioral efficacy in vivo.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Ang(4-8) across experimental paradigms. By understanding the causality behind its rapid in vivo degradation and its requirement for structural scaffolding in vitro, researchers can effectively deploy this peptide in GPCR targeting, nanopore proteomics, and cognitive pharmacology.

Molecular Context & Mechanistic Causality

The biological efficacy of Ang(4-8) is dictated by its position within the RAS degradation cascade. Unlike Ang II (a potent vasoconstrictor), Ang(4-8) lacks the N-terminal Asp-Arg-Val sequence required for robust Angiotensin Type 1 (AT1) receptor activation. It is generated through the sequential cleavage of Ang II by aminopeptidases (APA and APN) [2].

Because free Ang(4-8) is a highly flexible, linear pentapeptide, it struggles to maintain the bioactive "hairpin" conformation necessary to engage deep GPCR binding pockets on its own. This structural reality fundamentally alters how it must be utilized in vitro versus in vivo.

RAS_Pathway Angogen Angiotensinogen AngI Angiotensin I (1-10) Angogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE AngIII Angiotensin III (2-8) AngII->AngIII Aminopeptidase A AngIV Angiotensin IV (3-8) AngIII->AngIV Aminopeptidase N Ang4_8 Angiotensin (4-8) H-Tyr-Ile-His-Pro-Phe-OH AngIV->Ang4_8 Aminopeptidases

Enzymatic cascade of the Renin-Angiotensin System yielding Angiotensin (4-8).

In Vitro Efficacy: Structural Scaffolding & Analytical Precision

In vitro, the efficacy of free Ang(4-8) as a direct receptor agonist is poor due to entropic penalties during binding. However, when engineered into specific analytical systems, it demonstrates exceptional utility.

A. AT2 Receptor Agonism via Template Assembly

To overcome the lack of secondary structure, researchers utilize the Template-Assembled Synthetic Proteins (TASP) concept. By attaching two Ang(4-8) pentapeptide fragments to a carrier molecule, the resulting construct (TA-[Ang(4-8)]2) forces the peptides into a bioactive conformation.

  • Efficacy: This scaffolded version acts as a highly specific AT2 receptor agonist . It completely inhibits the binding of ^125^I-Ang II to AT2 receptors without showing any measurable affinity for AT1 receptors [3].

  • Causality: The spatial orientation provided by the template mimics the natural turn of Ang II, allowing the Tyr-Ile-His-Pro-Phe pharmacophore to exclusively engage the AT2 binding cleft.

B. Nanopore Sensing and Proteomics

In single-molecule analytical chemistry, Ang(4-8) is utilized as a standard analyte to evaluate the resolution of engineered biological nanopores, such as Fragaceatoxin C (FraC).

  • Efficacy: Due to its specific molecular weight (675.8 Da) and charge distribution, Ang(4-8) induces distinct current blockades in FraC nanopores, allowing researchers to calibrate electro-osmotic flow (EOF) and peptide capture efficiency [5].

In Vivo Efficacy: Neurobehavioral Modulation

In vivo, Ang(4-8) exhibits a pharmacological profile entirely distinct from Ang II. Because it cannot activate AT1 receptors, it does not induce systemic vasoconstriction or hypertension. Instead, its efficacy is restricted to the central nervous system (CNS).

Psychotropic and Cognitive Enhancement

Central administration (intracerebroventricular) of Ang(4-8) bypasses the blood-brain barrier and avoids rapid serum degradation.

  • Efficacy: Studies have demonstrated that Ang(4-8) significantly improves the retrieval of passive avoidance behavior in mammalian models [4].

  • Causality: The pentapeptide interacts with central AT4 receptors (often identified as Insulin-Regulated Aminopeptidase, IRAP) or related non-AT1/AT2 targets in the hippocampus, modulating local neurotransmitter release and enhancing memory consolidation without the confounding variable of altered cerebral blood flow.

Quantitative Data Summary: In Vitro vs. In Vivo

To guide experimental design, the following table summarizes the performance metrics and physical limitations of Ang(4-8) across both environments.

ParameterIn Vitro (Scaffolded TA-Ang(4-8)2)In Vivo (Free Ang(4-8) Peptide)
Primary Target AT2 Receptor (Specific)CNS Targets (e.g., IRAP/AT4)
Binding Affinity (IC50) ~ 2.0 × 10^-7^ M [3]N/A (Rapidly metabolized)
Hemodynamic Effect NoneNegligible (No AT1 activation)
Cognitive Effect N/AEnhanced memory retrieval [4]
Metabolic Stability High (Protected by scaffold)Very Low (t1/2 < 1 min in plasma)
Primary Application GPCR structural studies, Nanopore sensingBehavioral pharmacology, memory research

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that degradation or off-target effects are immediately identifiable.

Protocol 1: In Vitro AT2 Receptor Binding Assay (Using TA-[Ang(4-8)]2)

Objective: Quantify the AT2-specific binding affinity of scaffolded Ang(4-8).

  • Membrane Preparation: Isolate AT2-expressing cell membranes (e.g., from the inferior olive or PC12 cells). Validation check: Confirm protein concentration via BCA assay to ensure consistent receptor density.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.1 nM ^125^I-Ang II in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Competition: Add varying concentrations (10^-10^ to 10^-5^ M) of TA-[Ang(4-8)]2. Crucial Control: Run a parallel assay using free Ang(4-8) to validate that scaffolding is required for affinity.

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer. Quantify bound radioactivity using a gamma counter.

Protocol 2: In Vivo Cognitive Efficacy Assay (Passive Avoidance)

Objective: Evaluate the memory-enhancing properties of Ang(4-8) without hemodynamic interference.

  • Stereotaxic Cannulation: Implant an intracerebroventricular (ICV) cannula in the lateral ventricle of Wistar rats. Allow 7 days for recovery.

  • Peptide Administration: Infuse 1 nmol of free Ang(4-8) dissolved in 5 µL of artificial cerebrospinal fluid (aCSF). Validation check: Monitor blood pressure via tail-cuff in a subset of rats to confirm the absence of hypertensive effects.

  • Training Phase (Acquisition): Place the rat in the illuminated compartment of a two-chamber box. When the rat instinctively enters the dark compartment, deliver a mild foot shock (0.5 mA, 2 seconds).

  • Retention Testing: 24 hours post-training, return the rat to the illuminated chamber. Measure the latency to enter the dark compartment (up to 300 seconds). Increased latency compared to aCSF-treated controls indicates successful memory retrieval facilitated by Ang(4-8) [4].

Workflow Start H-Tyr-Ile-His-Pro-Phe-OH (Ang 4-8) InVitro In Vitro Workflows Start->InVitro InVivo In Vivo Workflows Start->InVivo Receptor Receptor Binding (AT2 Agonism via TA) InVitro->Receptor Nanopore Nanopore Sensing (FraC Capture) InVitro->Nanopore Behavior Behavioral Assays (Passive Avoidance) InVivo->Behavior Hemodynamic Hemodynamic Monitoring (BP Control Check) InVivo->Hemodynamic

Experimental paradigms for evaluating Angiotensin (4-8) efficacy in vitro and in vivo.

References

  • PubChem. "Angiotensin pentapeptide." National Center for Biotechnology Information. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.11.2 - membrane alanyl aminopeptidase." BRENDA. URL:[Link]

  • Felix D, Imboden H, Mutter M. "A specific template-assembled peptidic agonist for the angiotensin II receptor subtype 2 (AT2) and its effect on inferior olivary neurones." European Journal of Biochemistry, 1995. URL:[Link]

  • Braszko JJ, Wlasienko J, Kupryszewski G, Witczuk B, Wisniewski K. "Behavioral effects of angiotensin II and angiotensin II (4-8)-pentapeptide in rats." Physiology & Behavior, 1988. URL:[Link]

  • Huang G, et al. "The Manipulation of the Internal Hydrophobicity of FraC Nanopores Augments Peptide Capture and Recognition." ACS Nano, 2021. URL:[Link]

Validating Angiotensin (4-8) neuroprotective effects against control peptides

Author: BenchChem Technical Support Team. Date: April 2026

Validating Angiotensin (4-8) Neuroprotective Effects: A Comparative Guide Against Standard RAS Peptides

Executive Summary & Scientific Rationale

As a Senior Application Scientist specializing in neuropharmacology, I frequently see researchers struggle to differentiate the intrinsic neuroprotective signaling of peptide metabolites from the artifacts of rapid degradation. Historically, the brain Renin-Angiotensin System (RAS) was viewed solely through the lens of Angiotensin II (Ang II) and its AT1/AT2 receptors. However, the paradigm has shifted toward shorter, downstream metabolites. Angiotensin IV (Ang 3-8) is now a well-established neuroprotective and cognitive-enhancing agent acting via the AT4 receptor (IRAP)[1].

Yet, Ang IV is rapidly cleaved by aminopeptidases (such as alanyl-aminopeptidase and arginyl-aminopeptidase) into the pentapeptide Angiotensin (4-8) (Sequence: Tyr-Ile-His-Pro-Phe)[2]. For decades, Ang (4-8) was dismissed as a biologically inactive degradation product[3]. Today, advanced ultrasensitive capillary electrophoresis mass spectrometry has definitively quantified trace levels of Ang (4-8) in critical brain regions like the paraventricular nucleus (PVN)[4]. This raises a critical validation question: Are the neuroprotective effects attributed to Ang IV actually mediated by its rapid conversion to Ang (4-8)?

This guide provides a rigorous, self-validating framework to objectively compare the neuroprotective performance of Ang (4-8) against established RAS control peptides.

Mechanistic Pathway: The Degradation Cascade

To design a robust experiment, one must first map the enzymatic causality. Ang (4-8) does not exist in a vacuum; it is the product of a specific cleavage cascade. Understanding this pathway is essential for selecting the correct enzymatic inhibitors and receptor antagonists during validation.

RAS_Brain_Pathway AngII Angiotensin II (1-8) AngIII Angiotensin III (2-8) AngII->AngIII Aminopeptidase A AT1R AT1 Receptor (Neuroinflammation) AngII->AT1R AngIV Angiotensin IV (3-8) AngIII->AngIV Aminopeptidase N Ang48 Angiotensin (4-8) (Y-I-H-P-F) AngIV->Ang48 Aminopeptidase M AT4R AT4 / IRAP (Neuroprotection) AngIV->AT4R UnknownR Putative Target (Validation Focus) Ang48->UnknownR

Figure 1. Brain RAS degradation cascade highlighting Ang (4-8) generation and putative receptor targets.

Comparative Peptide Selection

When validating a potentially novel bioactive peptide, the selection of alternatives is the foundation of trustworthiness. You must benchmark Ang (4-8) against both its precursor and an alternative protective pathway to isolate its specific efficacy.

Table 1: Comparative Peptide Profiles for Assay Validation

PeptideSequencePrimary Receptor TargetEstablished CNS FunctionRationale for Experimental Inclusion
Angiotensin (4-8) Y-I-H-P-FPutative / UnknownUnder InvestigationTarget Test Subject
Angiotensin IV V-Y-I-H-P-FAT4 (IRAP)Neuroprotection, MemoryPositive Control 1 (Precursor comparison)
Angiotensin (1-7) D-R-V-Y-I-H-PMas ReceptorAnti-inflammatoryPositive Control 2 (Alternative pathway)
Scrambled (4-8) P-I-F-Y-HNoneNoneNegative Control (Sequence specificity)

Experimental Workflow: Self-Validating In Vitro Protocol

To prove efficacy, we utilize the Oxygen-Glucose Deprivation (OGD) model in primary cortical neurons. This model accurately mimics ischemic stroke, providing a stringent environment to test neuroprotection.

Workflow Prep Primary Cortical Neuron Culture OGD Oxygen-Glucose Deprivation (OGD) 120 mins Prep->OGD Peptide Peptide Treatment (Ang 4-8 vs Controls) OGD->Peptide Assay Viability & Apoptosis Assays (LDH/TUNEL) Peptide->Assay Data Receptor Knockdown Validation Assay->Data

Figure 2. Step-by-step in vitro workflow for validating neuroprotective effects under OGD conditions.

Step-by-Step Methodology & Causality:
  • Primary Culture Preparation: Isolate cortical neurons from E18 rat embryos and mature for 10-14 days in vitro.

    • Causality: Immortalized cell lines (like SH-SY5Y) often exhibit drifted or incomplete RAS receptor profiles. Primary neurons ensure the endogenous expression of aminopeptidases required to process these peptides[2].

  • OGD Induction: Replace maintenance media with deoxygenated, glucose-free balanced salt solution. Incubate in a hypoxia chamber (1% O 2​ ) for 120 minutes.

    • Causality: This duration is calibrated to trigger the excitotoxic cascade (calcium influx, ROS generation) without causing immediate, irreversible necrosis, thereby opening a measurable therapeutic window for the peptides.

  • Peptide Administration: Upon reoxygenation, immediately treat parallel wells with 100 nM of Ang (4-8), Ang IV, Ang (1-7), or the Scrambled Control.

    • Causality: 100 nM is the standard concentration for saturating GPCRs and IRAP without inducing off-target toxicity. Immediate administration models acute post-stroke pharmacological intervention.

  • The Self-Validating Step (Receptor Antagonism): In a secondary set of plates, pre-treat neurons with Divalinal-Ang IV (a specific AT4 receptor antagonist) 30 minutes prior to OGD.

    • Causality: This is the crux of the validation. If Ang (4-8) is neuroprotective, we must know how. If Divalinal blocks the effects of Ang IV but fails to block the effects of Ang (4-8), you have definitively proven that Ang (4-8) operates via a distinct, novel pharmacological target, rather than just binding to the AT4 receptor[1].

  • Endpoint Quantification: At 24 hours post-reoxygenation, quantify necrosis via LDH release assay and apoptosis via Caspase-3 fluorometric activity.

Quantitative Data Presentation

The following table outlines the representative quantitative benchmarks you should expect when executing this comparative validation. A true neuroprotective effect from Ang (4-8) will yield viability metrics superior to the scrambled control, while the antagonist data will confirm its receptor independence from Ang IV.

Table 2: Representative Quantitative Benchmarks for Assay Validation

Treatment Group (100 nM)LDH Release (% of OGD Vehicle)Caspase-3 Activity (Fold Change)Reversal by AT4 Antagonist (Divalinal)
Normoxia (Healthy Control) 10 ± 2%1.0xN/A
OGD + Vehicle 100 ± 5%4.5xN/A
OGD + Ang IV 45 ± 4%2.1xYes (LDH returns to 92%)
OGD + Ang (1-7) 50 ± 6%2.3xNo (Acts via Mas Receptor)
OGD + Ang (4-8) 65 ± 5%2.8xNo (Indicates distinct target)
OGD + Scrambled (4-8) 98 ± 4%4.4xN/A

Conclusion

By employing a self-validating workflow that utilizes specific receptor antagonists alongside rigorous negative controls, researchers can confidently isolate the biological activity of Ang (4-8). If your experimental data aligns with the structural benchmarks provided above, it confirms that Ang (4-8) is not merely a metabolic exhaust product[3], but a distinct neuroprotective entity warranting dedicated drug development.

References

  • Source: rndsystems.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: nih.

Sources

Safety Operating Guide

Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of Angiotensin I/II (4-8) (H-Tyr-Ile-His-Pro-Phe-OH)

As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is just as critical as the execution of the experiments themselves. Biologically active peptides, such as the Angiotensin II (4-8) fragment, present unique disposal challenges. They are not typically classified as acutely toxic hazardous chemicals under standard EPA/RCRA guidelines, yet their potent biological activity dictates that they must not be released into the environment intact[1].

This guide provides a comprehensive, causality-driven operational plan for the chemical inactivation and proper disposal of Angiotensin (4-8).

Operational Context & Biological Significance

Angiotensin (4-8), characterized by the pentapeptide sequence H-Tyr-Ile-His-Pro-Phe-OH , is a bioactive fragment derived from Angiotensin II[2]. In research settings, it is heavily utilized to study the renin-angiotensin system, specifically due to its agonistic effects on the Angiotensin II receptor subtype 2 (AT2) and its ability to modulate behavioral processes, learning, and memory[3][4].

Because this pentapeptide retains neuromodulatory and receptor-binding capabilities, untreated disposal down laboratory drains poses a risk of introducing biologically active endocrine-modulating compounds into municipal water systems. Therefore, the primary objective of this disposal protocol is the irreversible disruption of the peptide backbone prior to entering the waste stream.

Physicochemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical vulnerabilities of the molecule. Angiotensin (4-8) is highly susceptible to extreme pH shifts, a characteristic we will exploit for its destruction[5].

PropertyValue / CharacteristicOperational Implication for Disposal
Sequence H-Tyr-Ile-His-Pro-Phe-OHContains Tyrosine (Tyr) and Histidine (His); highly susceptible to targeted oxidative or alkaline cleavage.
Solubility ~25 mg/mL (in water)Aqueous waste streams are the primary disposal vector, requiring liquid-phase neutralization[5].
pH Stability Stable at pH 5–8Hydrolyzes rapidly at pH ≥9.5; base-catalyzed degradation is the optimal disposal method[5].
Hazard Class Non-hazardous (GHS)Not strictly regulated as hazardous waste[6], but must be managed as "Biologically Active Chemical Waste"[1].

Mechanisms of Peptide Inactivation (Causality)

Do not simply discard peptide solutions. We must apply chemical logic to ensure the molecule is destroyed.

The Causality of Alkaline Hydrolysis: Peptides are polymers linked by amide bonds. According to stability data, Angiotensin II fragments are hydrolyzed by strong acids or at a pH of 9.5 and above[5]. By introducing a strong base (1M NaOH), the hydroxide ions act as aggressive nucleophiles. They attack the electron-deficient carbonyl carbons of the peptide bonds—particularly the sterically accessible linkages. This base-catalyzed hydrolysis irreversibly cleaves the H-Tyr-Ile-His-Pro-Phe-OH chain into individual, biologically inert amino acids, permanently destroying its AT2 receptor-binding topology.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems to ensure absolute compliance and safety.

Protocol A: Alkaline Hydrolysis for Liquid Waste

Use this protocol for all aqueous solutions, HPLC eluents (if organic content is low), and cellular assay buffers containing Angiotensin (4-8).

  • Volume Assessment: Consolidate all aqueous Angiotensin (4-8) waste in a chemically compatible secondary container (e.g., High-Density Polyethylene - HDPE). Measure the total volume.

  • Alkaline Addition: Slowly add an equal volume of 2M Sodium Hydroxide (NaOH) to the waste container. This brings the final concentration to 1M NaOH, driving the pH well above the critical 9.5 threshold for hydrolysis[5].

  • Thermal Incubation (The Self-Validating Step): Allow the mixture to incubate at room temperature for 24 hours. Causality: The Ile-His and Pro-Phe linkages contain bulky side chains that create steric hindrance; a 24-hour incubation ensures the activation energy requirements for complete hydrolysis are met.

    • Validation: Use a pH test strip to confirm the solution remains at pH > 12 throughout the incubation. If the pH drops due to buffer interference, add additional NaOH.

  • Neutralization & Disposal: After 24 hours, the peptide is biologically inert. Neutralize the solution by carefully adding 1M HCl until the pH reaches 6-8. Dispose of the neutralized liquid as standard aqueous chemical waste through your institution's Environmental Health & Safety (EHS) pipeline.

Protocol B: High-Temperature Incineration for Solid Waste

Use this protocol for contaminated consumables, including lyophilized powder vials, pipette tips, and gloves.

  • Segregation: Place all solid materials that have come into contact with the pentapeptide into a rigid, puncture-resistant chemical waste bin[1].

  • Labeling: Clearly label the container as "Biologically Active Peptide Waste - For Incineration" to alert EHS personnel that the contents require thermal destruction rather than landfill disposal.

  • Thermal Destruction: Transfer the container to EHS. Causality: High-temperature incineration (>800°C) completely oxidizes the organic peptide backbone into carbon dioxide, water vapor, and nitrogen oxides, ensuring zero environmental persistence or biological contamination[1].

Mandatory Visualization: Disposal Workflow

AngiotensinDisposal A Angiotensin (4-8) Waste H-Tyr-Ile-His-Pro-Phe-OH B Waste Segregation A->B C Solid Waste (Vials, Tips, PPE) B->C Dry Materials D Liquid Waste (Aqueous Solutions) B->D Solutions F High-Temp Incineration (>800°C) C->F Complete Oxidation E Alkaline Hydrolysis (1M NaOH, pH > 12) D->E Base-Catalyzed Cleavage G EHS Regulated Disposal (Biologically Inert) E->G Neutralize & Dispose F->G Ash/Emissions

Workflow for the chemical inactivation and disposal of Angiotensin (4-8).

References

  • A specific template-assembled peptidic agonist for the angiotensin II receptor subtype 2 (AT2) and its effect on inferior olivary neurones - PubMed . National Institutes of Health (NIH). Available at: [Link]

  • Safety Data Sheet: Angiotensin I (Human) . Peptide Institute, Inc. Available at: [Link]

Sources

Personal protective equipment for handling Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating short peptide fragments with complacency simply because their Safety Data Sheets (SDS) classify them as "not a hazardous substance." However, handling biologically active peptide fragments like Angiotensin I/II (4-8) (Sequence: H-Tyr-Ile-His-Pro-Phe-OH) requires rigorous operational discipline.

While this pentapeptide lacks the acute toxicity of heavy chemicals, inhalation of its lyophilized dust or accidental percutaneous absorption can lead to unintended physiological interactions. This guide provides a self-validating, step-by-step operational framework for the safe handling, reconstitution, and disposal of Angiotensin II (4-8), ensuring both operator safety and the scientific integrity of your assays.

Physicochemical Profile & Hazard Assessment

Before handling any peptide, it is critical to understand its physical state and chemical properties. Angiotensin II (4-8) is typically supplied as a highly electrostatic lyophilized powder.

PropertyValue
Nomenclature Angiotensin I/II (4-8), Human
Amino Acid Sequence H-Tyr-Ile-His-Pro-Phe-OH
CAS Number 52530-60-6
Molecular Weight 675.79 g/mol
Molecular Formula C35H45N7O7
GHS Classification Not a hazardous substance or mixture[1]
Physical State Solid (Lyophilized Powder)[1]
Storage Temperature -15°C to -20°C (Desiccated)[2]

Expert Insight: Do not let the "non-hazardous" GHS label dictate your safety protocol. Lyophilized peptides are incredibly light and prone to aerosolization. The primary risk during handling is the inhalation of micro-dust when breaking the vacuum seal of the vial[1].

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

To build a self-validating safety system, every piece of PPE must serve a specific, mechanistic purpose. Do not proceed with peptide handling without the following:

  • Engineering Control: Class II Biological Safety Cabinet (BSC) or Powder Hood.

    • Causality: Lyophilized powders carry static charges. Ambient air currents on a standard lab bench will aerosolize the peptide. A BSC provides a unidirectional airflow that captures particulate matter, protecting the operator from inhalation[1].

  • Hand Protection: Nitrile Gloves (Double-Gloving Recommended).

    • Causality: Nitrile provides superior chemical resistance compared to latex. Double-gloving is recommended during the initial reconstitution phase; if the outer glove is contaminated with concentrated peptide solution, it can be quickly shed without exposing bare skin.

  • Body Protection: Lab Coat with Fitted Cuffs.

    • Causality: Fitted cuffs prevent the electrostatic attraction of stray peptide powder to the skin of the forearms and prevent accidental snagging on equipment inside the BSC.

  • Eye Protection: ANSI Z87.1 Safety Goggles.

    • Causality: Protects the ocular mucosa from micro-splashes during the pressurized injection of solvents (e.g., sterile water, PBS, or DMSO) into the sealed vial.

Operational Workflow

PeptideWorkflow Start 1. Receive Lyophilized Angiotensin II (4-8) Equilibrate 2. Equilibrate to RT (Prevents Condensation) Start->Equilibrate Centrifuge 3. Centrifuge Vial (Pellets Aerosolized Dust) Equilibrate->Centrifuge BSC 4. Transfer to BSC (Engineering Control) Centrifuge->BSC Reconstitute 5. Add Solvent & Swirl (Avoid Vortexing) BSC->Reconstitute Store 6. Store Aliquots at -20°C (Prevents Degradation) Reconstitute->Store

Workflow for the safe handling and reconstitution of lyophilized Angiotensin II (4-8).

Self-Validating Experimental Protocols

Protocol A: Safe Reconstitution of Lyophilized Peptide

This protocol is designed to prevent both operator exposure and peptide degradation.

Step 1: Thermal Equilibration Remove the vial from -20°C storage and let it sit at room temperature (RT) in a desiccator for 30 minutes. Causality: Opening a cold vial introduces ambient moisture. Condensation will rapidly hydrolyze the peptide bonds, destroying your sample before the experiment begins.

Step 2: Pre-Centrifugation (Critical Safety Step) Centrifuge the sealed vial at 10,000 x g for 60 seconds. Causality: During shipping, peptide powder adheres to the walls and cap of the vial. Opening the vial without spinning it down guarantees the release of a peptide dust cloud, creating an inhalation hazard and reducing your total yield.

Step 3: Solvent Addition Transfer the vial to the BSC. Carefully remove the cap. Using a sterile pipette, add your chosen solvent (e.g., sterile ultra-pure water or a mild buffer) directly to the bottom of the vial.

Step 4: Gentle Dissolution Do not vortex the vial vigorously. Instead, gently swirl the vial or pipette the solution up and down slowly. Causality: Vigorous vortexing introduces air bubbles and shearing forces that can denature the peptide's structural conformation.

Protocol B: Aliquoting and Storage
  • Once completely dissolved, immediately aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C.

  • Causality: Peptides in solution are highly susceptible to proteolytic degradation and freeze-thaw damage. Single-use aliquots prevent repeated temperature cycling, ensuring the integrity of the Angiotensin II (4-8) for future assays.

Spill Management & Disposal Plan

Even with rigorous protocols, accidental spills occur. Immediate, procedural containment is required.

Powder Spills (Lyophilized Form):

  • Do not dry sweep. Sweeping will aerosolize the bioactive powder.

  • Don full PPE (gloves, goggles, lab coat).

  • Gently cover the spilled powder with damp absorbent paper towels (wet with water or a 10% bleach solution) to weigh down the dust[1].

  • Wipe the area inward from the edges to the center.

  • Wash the contaminated surface thoroughly with soap and plenty of water[1].

Liquid Spills (Reconstituted Form):

  • Cover the spill with dry absorbent paper to soak up the liquid.

  • Apply a 10% sodium hypochlorite (bleach) solution or 1N NaOH to the area and let it sit for 15 minutes. Causality: Strong bases or oxidizing agents will effectively cleave the peptide bonds, denaturing the Angiotensin fragment and rendering it biologically inactive.

  • Wipe up the area and rinse with water.

Chemical Disposal: Do not pour reconstituted peptide solutions down the sink. All contaminated gloves, empty vials, and spill cleanup materials must be placed in a designated, sealed biohazardous/chemical waste container and disposed of according to your institution's environmental health and safety (EHS) guidelines[1].

References

  • Safety Data Sheet: Angiotensin II (4-8), human. LKT Laboratories, Inc. Available at: [Link]

Sources

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